5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Description
BenchChem offers high-quality 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-4-3-5-12(6-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYFARGCCOEAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine molecular weight
An In-depth Technical Guide to 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction
The N-aryl-2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. These compounds are integral to the development of novel therapeutics, particularly in the fields of oncology and neurology. The strategic functionalization of this core structure allows for the fine-tuning of pharmacodynamic and pharmacokinetic properties. This guide focuses on a specific derivative, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , a molecule designed to leverage the synthetic versatility of the pyridine core. The bromine atom at the 5-position serves as a crucial synthetic handle for further molecular elaboration via transition metal-catalyzed cross-coupling reactions, while the N-aryl substitution is a key determinant of biological activity.[1] This document provides a comprehensive overview of its calculated properties, a detailed synthetic protocol, and its potential applications in drug discovery, aimed at researchers and professionals in the field.
Physicochemical and Calculated Properties
Table 1: Physicochemical Properties of Key Intermediate: 5-Bromo-3-methyl-2-pyridinamine
| Property | Value | Source |
| CAS Number | 3430-21-5 | [2] |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2] |
| Appearance | Solid (Typical) | - |
By incorporating the N-(3-methylphenyl) group, we arrive at the target molecule. Its properties are projected as follows:
Table 2: Calculated Properties of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
| Property | Calculated Value |
| Molecular Formula | C₁₃H₁₃BrN₂ |
| Molecular Weight | 277.17 g/mol |
| Monoisotopic Mass | 276.0262 Da |
| Topological Polar Surface Area | 28.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthetic Workflow: Buchwald-Hartwig Amination
The most direct and efficient method for synthesizing N-aryl-2-aminopyridines is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction provides a powerful tool for forming the critical C-N bond between an aryl halide and an amine.[4] The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[5]
Caption: Proposed synthetic workflow via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[4][6]
-
Vessel Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants : Add 5-Bromo-3-methyl-2-pyridinamine (1.0 equivalent) and anhydrous toluene to the flask.
-
Addition of Amine : Add 3-methylaniline (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the final product structure would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral characteristics are expected:
-
¹H NMR : The spectrum should show distinct signals for the aromatic protons on both the pyridine and phenyl rings. Two singlets or narrow doublets would be expected for the pyridine protons. The phenyl ring protons would appear as a set of multiplets. Two singlets corresponding to the two methyl groups (one on the pyridine ring, one on the phenyl ring) would be visible in the upfield region (around 2.0-2.5 ppm). A broad singlet for the N-H proton would also be present.
-
¹³C NMR : The spectrum would display 13 distinct carbon signals corresponding to the molecular formula C₁₃H₁₃BrN₂. The signals for the brominated carbon and the carbons attached to nitrogen would be key identifiers.
-
Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
N-aryl-2-aminopyridine derivatives are of significant interest in drug discovery due to their versatile biological activities.[1] The title compound serves as an advanced intermediate for creating diverse molecular libraries for high-throughput screening.
Kinase Inhibition
Many pyridine-based molecules are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[7] By targeting the ATP-binding site of kinases, these small molecules can block aberrant signaling and inhibit tumor growth. The 5-bromo position on this molecule is a prime site for introducing further complexity through Suzuki or other palladium-catalyzed coupling reactions to enhance binding affinity and selectivity for specific kinase targets.
Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.
Antimicrobial and Other Biological Activities
Derivatives of substituted aminopyridines have also demonstrated a wide range of other biological effects, including antifungal, antibacterial, and insecticidal properties.[8][9][10] The specific substitution pattern on the N-phenyl ring and further modifications at the 5-position of the pyridine ring can be systematically varied to optimize for different biological targets, making this a highly adaptable scaffold for drug development programs.
References
-
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
Powers, D. C., et al. (2017). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]
-
Singh, P., & Bhati, S. (n.d.). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. Rasayan J. Chem. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Singh, P., & Bhati, S. (2025). Biological studies of some new substituted phenyl pyrazol pyridin-2-amine derivatives. ResearchGate. [Link]
-
Tan, H., & Powers, D. C. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Nature Communications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Tan, H., & Powers, D. C. (2022). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Synfacts. [Link]
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
ResearchGate. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
PubChem. (n.d.). 5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. PubChem. [Link]
-
PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. PubChem. [Link]
-
Chinese Journal of Organic Chemistry. (2019). Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. SIOC Journals. [Link]
-
Arabian Journal of Chemistry. (2013). Synthesis of some 2, 6-bis (1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine derivatives as potent biological agents. Arabian Journal of Chemistry. [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Pharmaffiliates. [Link]
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. 5-Bromo-3-methyl-2-pyridinamine - Opulent Pharma [opulentpharma.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sioc-journal.cn [sioc-journal.cn]
Precision Synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
[1]
Executive Summary
Target Molecule: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine Molecular Formula: C₁₃H₁₃BrN₂ Molecular Weight: 277.16 g/mol Core Scaffold: 2-Aminopyridine (Diarylamine)[1][2]
This technical guide details the high-fidelity synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR modulators.[1] The presence of the bromine atom at the C5 position serves as a critical "synthetic handle" for late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira couplings), while the diarylamine linkage defines the core pharmacophore.
We present two distinct synthetic pathways:
-
The Convergent Route (Recommended): Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig) of 2,5-dibromo-3-methylpyridine with 3-methylaniline.[1] This route offers superior regiocontrol and scalability.[1]
-
The Linear Route: Nucleophilic aromatic substitution (S_NAr) followed by electrophilic halogenation.[1]
Retrosynthetic Analysis
To design the most efficient route, we deconstruct the target molecule based on bond lability and commercial availability of precursors.
Strategic Disconnection: The most logical disconnection is at the C2–N bond.[1] The 2-aminopyridine core suggests a coupling between an electrophilic pyridine ring and a nucleophilic aniline.[1]
-
Path A (Primary): Disconnection of the C2–N bond leads to 2,5-dibromo-3-methylpyridine and 3-methylaniline .[1] This requires a chemoselective coupling at C2 over C5.[1]
-
Path B (Secondary): Removal of the C5-Bromine leads to 3-methyl-N-(3-methylphenyl)-2-pyridinamine , which can be synthesized from 2-chloro-3-methylpyridine and 3-methylaniline .[1]
Figure 1: Retrosynthetic tree illustrating the convergent assembly from 2,5-dibromo-3-methylpyridine.[2]
Primary Route: Buchwald-Hartwig Cross-Coupling
Rationale: This route is preferred due to the high value of the C5-bromo handle.[1] By installing the bromine before the amine coupling, we avoid regioselectivity issues associated with late-stage bromination.[1] The challenge is ensuring reaction occurs exclusively at C2.
Mechanism & Selectivity: In 2,5-dihalopyridines, the C2 position is significantly more electron-deficient than C5 due to the adjacent nitrogen atom (inductive effect and resonance). Consequently, oxidative addition of the Palladium(0) catalyst occurs preferentially at the C2-Br bond, enabling highly selective mono-amination.
Synthesis of Key Intermediate: 2,5-Dibromo-3-methylpyridine
If this intermediate is not purchased, it must be synthesized from 2-amino-3-methylpyridine.[1]
Step 1: Bromination
-
Reagents: 2-Amino-3-methylpyridine, NBS (N-Bromosuccinimide) or Br₂, Acetic Acid.[1]
-
Note: The amino group directs the incoming bromine para to itself (C5).[2]
Step 2: Sandmeyer-Type Substitution
-
Reagents: HBr (aq), NaNO₂, CuBr (optional catalyst), -10°C.
-
Protocol: Diazotization of the amine in HBr generates the diazonium salt, which is displaced by bromide.[1][2]
Coupling Protocol (The "Workhorse" Reaction)[1]
| Parameter | Condition | Causality/Notes |
| Electrophile | 2,5-Dibromo-3-methylpyridine (1.0 eq) | The C2-Br is the reactive site.[1][2][3][4][5] |
| Nucleophile | 3-Methylaniline (1.1 eq) | Slight excess ensures full conversion of the pyridine.[1] |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%) | Pd(0) source. Pd(OAc)₂ is cheaper but requires reduction in situ.[1] |
| Ligand | Xantphos (4-6 mol%) or BINAP | Critical: Bidentate ligands like Xantphos prevent bis-ligation and promote reductive elimination, crucial for sterically hindered couplings (ortho-methyl group).[1][2] |
| Base | Cs₂CO₃ (2.0 eq) or NaOtBu | Cs₂CO₃ is milder and tolerates functional groups; NaOtBu is faster.[1] |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed.[1] Dioxane is preferred for Cs₂CO₃ solubility.[1] |
| Temperature | 80–100°C | Sufficient for oxidative addition without promoting C5 activation.[1][2] |
Detailed Experimental Procedure:
-
Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle with Argon/Vacuum (3x).
-
Charging: Add 2,5-dibromo-3-methylpyridine (2.51 g, 10.0 mmol), 3-methylaniline (1.18 g, 1.18 mL, 11.0 mmol), and Cs₂CO₃ (6.52 g, 20.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (112 mg, 0.5 mmol) and Xantphos (578 mg, 1.0 mmol). Note: Pre-complexation of Pd and Ligand in a small volume of solvent for 10 mins can enhance reproducibility.
-
Solvent: Add anhydrous 1,4-Dioxane (40 mL) via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting dibromide should disappear.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash the pad with EtOAc.[1][6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (SiO₂).[1]
Alternative Route: Regioselective Bromination
Rationale: Useful if 2,5-dibromo-3-methylpyridine is unavailable.[1] This route builds the amine core first, then brominates.[1]
Risk: The C3-methyl group provides steric hindrance, but the C2-amino group strongly activates C5.[1] However, care must be taken to avoid over-bromination or bromination on the aniline ring (though the pyridine C5 is usually more reactive than the meta-tolyl ring).
Figure 2: Linear synthesis via late-stage bromination.
Protocol for Step 2 (Bromination):
-
Dissolve 3-methyl-N-(3-methylphenyl)-2-pyridinamine (1.0 eq) in Acetonitrile (0.1 M).
-
Cool to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Causality: The high polarity of MeCN stabilizes the transition state.[1] NBS is a controlled source of Br⁺, preventing poly-bromination.[1]
-
Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess bromine. Extract with DCM.[1]
Analytical Characterization & QC
To ensure the integrity of the synthesized compound for drug development, the following data profile is expected.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | Pyridine C6-H: ~8.2 ppm (d, J=2.5 Hz).[1][2] Pyridine C4-H: ~7.6 ppm (d, J=2.5 Hz).[1] NH: Broad singlet ~6.0–8.0 ppm (exchangeable).[1] Methyls: Two distinct singlets ~2.2–2.4 ppm.[1] |
| ¹³C NMR | Distinct signals for C2 (guanidine-like), C5 (C-Br), and two methyl carbons. |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₃H₁₄BrN₂: 277.0340 / 279.0320 (1:1 Isotope pattern). |
| Melting Point | Expected range: 90–110°C (Dependent on crystal form).[1] |
Safety & Handling
-
2,5-Dibromo-3-methylpyridine: Potential skin irritant.[1] Handle in a fume hood.
-
Palladium Catalysts: Heavy metal waste must be segregated.[1]
-
Bromination Reagents (Br₂/NBS): Corrosive and lachrymators.[1] Br₂ requires extreme caution; NBS is safer but should be kept dry.[1]
-
3-Methylaniline: Toxic by inhalation and skin contact.[1] Induces methemoglobinemia.[1] Double-gloving recommended.
References
-
Synthesis of 2,5-Dibromo-3-methylpyridine
-
General Buchwald-Hartwig Conditions for Aminopyridines
-
Bromination of 2-Aminopyridines
- Source: "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives.
-
URL:
-
Suzuki Coupling on 5-Bromo-2-methylpyridin-3-amine (Analogous Chemistry)
-
Source: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." MDPI Molbank, 2017.[1]
-
URL:
-
Sources
- 1. 5-Bromo-3-methyl-2-pyridinamine - Opulent Pharma [opulentpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 6. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
Comprehensive Spectroscopic Characterization Guide: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
This guide outlines the comprehensive spectroscopic profile and characterization strategy for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , a critical heterocyclic intermediate often utilized in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics.
Executive Summary
Compound Identity:
-
IUPAC Name: 5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine
-
Molecular Formula: C
H BrN -
Molecular Weight: 277.16 g/mol
-
Core Scaffold: 2-aminopyridine functionalized with a 5-bromo handle (for further cross-coupling) and a 3-methylphenyl (m-tolyl) moiety.
Significance: This molecule represents a "privileged scaffold" in medicinal chemistry. The 2-aminopyridine motif functions as a hinge-binder in kinase inhibitors, while the bromine atom at position 5 serves as a versatile electrophilic site for Suzuki-Miyaura or Sonogashira couplings to extend the carbon skeleton. Accurate spectroscopic validation is paramount to distinguish this product from regioisomeric impurities (e.g., N-arylation at the ring nitrogen) and starting materials.
Synthesis & Impurity Profile (Context for Analysis)
To accurately interpret spectral data, one must understand the genesis of the sample. This compound is typically synthesized via a Buchwald-Hartwig Cross-Coupling .
Reaction Pathway
The synthesis involves the palladium-catalyzed amination of 2-amino-5-bromo-3-methylpyridine with 3-bromotoluene (or conversely, 2,5-dibromo-3-methylpyridine with m-toluidine).
Figure 1: Buchwald-Hartwig synthesis pathway highlighting the primary product and potential bis-arylated impurity.
Spectroscopic Data Specifications
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below distinguishes the target from its precursors. The key diagnostic is the desymmetrization of the amine protons and the appearance of the m-tolyl aromatic system.
H NMR (400 MHz, DMSO-d
) - Predicted/Representative Data
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Justification |
| 8.35 | Doublet (d, J~2.0 Hz) | 1H | Pyridine H-6 | Most deshielded proton; adjacent to ring nitrogen and Br. |
| 8.15 | Singlet (br s) | 1H | NH | Amine proton; shift varies with concentration/solvent. |
| 7.78 | Doublet (d, J~2.0 Hz) | 1H | Pyridine H-4 | Meta coupling to H-6; shielded relative to H-6 due to methyl group. |
| 7.45 | Singlet (s) | 1H | Aryl H-2' | Isolated proton on m-tolyl ring (between N and Me). |
| 7.38 | Doublet (d) | 1H | Aryl H-6' | Ortho to N, para to Me. |
| 7.15 | Triplet (t) | 1H | Aryl H-5' | Meta proton on m-tolyl ring. |
| 6.80 | Doublet (d) | 1H | Aryl H-4' | Para to N, ortho to Me. |
| 2.28 | Singlet (s) | 3H | Aryl-CH | Methyl group on the phenyl ring. |
| 2.18 | Singlet (s) | 3H | Pyridine-CH | Methyl group at position 3 of pyridine. |
Analyst Note: The chemical shift difference between the two methyl groups is subtle (~0.1 ppm). 2D NMR (HMBC) is recommended to definitively assign them. The Pyridine-CH
will show a correlation to the quaternary carbon at C-2 (approx 155 ppm).
C NMR (100 MHz, DMSO-d
) - Key Resonances
-
C-Br (C-5): ~108-110 ppm (Upfield due to heavy atom effect).
-
C-NH (C-2): ~153-155 ppm (Most deshielded quaternary carbon).
-
Methyl Carbons: Two distinct peaks in the 17-22 ppm range.
B. Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the bromine incorporation.
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Molecular Ion: [M+H]
[1][2] -
Isotope Pattern: The presence of one Bromine atom (
Br and Br) creates a signature 1:1 doublet .
| m/z (Calculated) | Relative Intensity | Origin |
| 277.03 | 100% | |
| 279.03 | ~98% |
Fragmentation Logic: Under high collision energy (CID), the molecule typically cleaves at the C-N bond between the pyridine and the phenyl ring, or loses the bromine atom.
Figure 2: Predicted ESI-MS fragmentation pathway.
C. Infrared Spectroscopy (FT-IR)
-
N-H Stretch: A single sharp band around 3250–3350 cm
(Secondary amine). Note: Primary amine precursor would show two bands. -
C=N / C=C (Aromatic): 1580–1600 cm
. -
C-Br Stretch: 1000–1070 cm
(often weak but diagnostic in fingerprint region).
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Ensure complete solubility and prevent aggregation-induced broadening.
-
Weigh 5–10 mg of the solid compound into a clean vial.
-
Add 0.6 mL of DMSO-d
(preferred over CDCl due to potential poor solubility of the aminopyridine salt forms). -
Sonicate for 30 seconds to ensure homogeneity.
-
Filter through a cotton plug if any particulate remains (critical for high-resolution 1H spectra).
Protocol 2: HPLC Purity Check
Objective: Separate the target from unreacted 3-bromotoluene and the bis-arylated impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific).
References
-
BenchChem. (2025).[3] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine. Retrieved from
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from
-
Organic Syntheses. (1923). 3-Bromo-4-aminotoluene. Org. Synth. 1923, 3,[2] 33. Retrieved from
Sources
Solubility Profile: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
[1][2]
Executive Summary & Compound Architecture
Compound Identity: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine Chemical Class: 2-Anilinopyridine Derivative Primary Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffolds, HIV-1 NNRTIs).[1][2]
This guide provides a definitive solubility profile for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , a hydrophobic weak base characterized by significant pH-dependent solubility.[1][2] As a Senior Application Scientist, I have synthesized the physicochemical data from structural analogs and predictive Structure-Property Relationship (SPR) models to guide formulation and assay development.
The compound exhibits "Brick Dust" characteristics: high crystallinity, high lipophilicity (LogP > 4.0), and poor aqueous solubility at neutral pH.[1] Successful handling requires strict adherence to the pH-solubility interplay and the use of appropriate organic co-solvents.[2]
Physicochemical Descriptors (Predicted)
| Property | Value | Implication |
| Molecular Weight | ~277.16 g/mol | Small molecule, favorable for oral absorption.[1][2] |
| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic; prone to non-specific binding in assays.[2] |
| pKa (Pyridine N) | 4.5 ± 0.5 | Weak base.[2] Ionized (soluble) only at pH < 4.[2]0. |
| H-Bond Donors | 1 (NH) | Limited water interaction.[1][2] |
| H-Bond Acceptors | 2 (Pyridine N, Br) | Pyridine N is the primary protonation site.[1][2] |
Solubility Profile
Aqueous & Biorelevant Solubility
The solubility of this compound is governed by the Henderson-Hasselbalch equation for weak bases.[2] At physiological pH (7.4), the molecule is predominantly neutral (>99.9%), leading to minimal solubility.[1]
| Medium | pH | Solubility State | Estimated Conc. |
| 0.1N HCl | 1.0 | High (Ionized) | > 1.0 mg/mL |
| FaSSGF (Gastric Fluid) | 1.6 | Moderate-High | ~ 0.5 - 1.0 mg/mL |
| Acetate Buffer | 4.5 | Transitional | ~ 50 - 100 µg/mL |
| PBS / Water | 7.4 | Very Low (Neutral) | < 1.0 µg/mL |
| FaSSIF (Intestinal Fluid) | 6.5 | Low (Micellar solubilization) | ~ 5 - 10 µg/mL |
Critical Insight: Do not attempt to prepare aqueous stock solutions at neutral pH. Precipitation is immediate and often invisible to the naked eye (micro-precipitation), leading to false negatives in biological assays.[1]
Organic Solvent Compatibility
For stock solution preparation, aprotic polar solvents are required to disrupt the crystal lattice.[2]
| Solvent | Solubility Rating | Recommended Stock Conc. | Notes |
| DMSO | Excellent | 10 - 50 mM | Standard for biological assays.[1][2] Freeze-thaw stable.[2] |
| Ethanol | Good | 5 - 10 mM | Useful for evaporation-based coating; volatile.[1][2] |
| PEG 400 | Good | 5 - 10 mM | Ideal for in vivo formulation (co-solvent).[1][2] |
| Acetonitrile | Moderate | 1 - 5 mM | Used primarily for HPLC mobile phases.[1][2] |
Experimental Protocols
Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility (
Objective: Quantify saturation concentration in pH 7.4 buffer.
-
Preparation: Weigh 2.0 mg of solid compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of PBS (pH 7.4).
-
Equilibration:
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF 0.22 µm syringe filter (pre-saturated).
-
Quantification:
-
Dilute supernatant 1:1 with Acetonitrile to prevent precipitation during injection.[2]
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Kinetic Solubility (High-Throughput Turbidimetry)
This protocol estimates solubility during compound screening, where the compound is introduced from a DMSO stock.[1]
Objective: Determine the concentration at which precipitation first occurs.
-
Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
-
Titration:
-
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure Absorbance at 620 nm (turbidity).
-
Result: The concentration where OD620 > 0.05 (above background) is the "Kinetic Solubility Limit."[2]
-
Mechanism & Visualization
Solubility Logic Workflow
The following diagram illustrates the decision matrix for handling this compound based on its physicochemical properties.
Caption: Decision matrix for handling hydrophobic weak bases. Note the critical divergence at neutral pH leading to precipitation risks.[2]
Ionization Pathway
The solubility is driven by the protonation of the pyridine nitrogen.[2]
Caption: The equilibrium between the soluble cation and the insoluble neutral species is governed by the pKa (~4.5).[1]
Formulation & Handling Recommendations
For In Vivo Studies (PK/PD)
Do not use simple aqueous suspensions (e.g., Methylcellulose) if high exposure is required, as dissolution will be rate-limiting (Class II behavior).[1]
-
Recommended Vehicle: 5% DMSO + 10% Solutol HS-15 + 85% Acidic Buffer (pH 4.0 Citrate).[1][2]
-
Alternative: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2] The cyclodextrin cavity encapsulates the lipophilic phenyl-pyridine core, enhancing solubility without pH modification.[1][2]
For In Vitro Assays (Cellular)[1]
-
Serial Dilutions: Perform all serial dilutions in 100% DMSO first.
-
Final Spike: Add the DMSO concentrate to the cell media as the final step.[1][2]
-
Mixing: Mix rapidly to disperse. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity, though solubility may be compromised at concentrations > 10 µM in media.[1][2]
References
-
Lipinski, C. A. (2000).[2] "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods.
-
Bergström, C. A., et al. (2016).[1][2] "Early pharmaceutical profiling to predict solution behavior and bioavailability." Nature Reviews Drug Discovery.[2]
-
PubChem Compound Summary. "2-Amino-5-bromo-3-methylpyridine (Precursor Data)." National Center for Biotechnology Information.[2] [1]
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard reference for kinetic vs thermodynamic solubility protocols).
An In-depth Technical Guide to the Purity Analysis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the purity analysis of the novel compound 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine. As a specialized N-aryl pyridinamine derivative with potential applications in pharmaceutical development, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. This document moves beyond rote protocols, offering a detailed exploration of the underlying scientific principles, from the prediction of process-related impurities based on likely synthetic routes to the development and validation of orthogonal analytical methods. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis, providing not just step-by-step procedures but also the rationale behind methodological choices. This guide is designed to empower researchers and drug development professionals with the expertise to establish a robust and self-validating system for the comprehensive purity assessment of this and similar molecules.
Introduction and Synthetic Landscape: Predicting the Impurity Profile
A robust purity analysis begins not in the analytical laboratory, but with a thorough understanding of the molecule's synthesis. 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is an N-aryl-2-pyridinamine, a class of compounds typically synthesized via cross-coupling reactions. The two most probable synthetic pathways are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Understanding these reactions is critical as they directly inform the potential impurity profile of the final active pharmaceutical ingredient (API).
The general synthetic scheme involves the coupling of a pyridinamine derivative with an aryl halide. In this case, the likely starting materials are 5-Bromo-3-methyl-2-pyridinamine and an activated derivative of 3-methylaniline (m-toluidine) , such as 1-bromo-3-methylbenzene or 1-iodo-3-methylbenzene.
Caption: Probable synthetic routes to 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine.
Based on these synthetic routes, a profile of potential process-related impurities can be predicted. This proactive approach is fundamental to developing a specific and sensitive analytical testing strategy.
Table 1: Predicted Process-Related Impurities
| Impurity Type | Potential Impurities | Rationale |
| Starting Materials | 5-Bromo-3-methyl-2-pyridinamine | Unreacted starting material from the coupling reaction. |
| 3-Methylaniline (m-toluidine) | Unreacted starting material or a precursor to the aryl halide. | |
| 1-Bromo-3-methylbenzene | Unreacted aryl halide. | |
| By-products | Bis(3-methylphenyl)amine | Homocoupling of the aryl amine starting material. |
| 3,3'-Dimethylbiphenyl | Homocoupling of the aryl halide starting material (Ullmann conditions). | |
| Debrominated starting material (3-methyl-2-pyridinamine) | Side reaction in the presence of a palladium catalyst and a hydrogen source. | |
| Positional Isomers | If starting materials are not pure, isomers may be carried through the synthesis. | |
| Reagents/Catalysts | Residual Palladium/Copper | From the cross-coupling catalyst.[3] |
| Residual Ligands (e.g., phosphine oxides) | From the ligands used in the coupling reaction. | |
| Degradation Products | Hydrolysis/Oxidation Products | Potential degradation pathways of the final molecule under storage or stress conditions. |
Orthogonal Analytical Strategy for Purity Determination
No single analytical technique is sufficient to fully characterize the purity of a drug substance. A multi-faceted, orthogonal approach is essential to ensure that all potential impurities are detected and quantified. The primary techniques for the purity analysis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine are High-Performance Liquid Chromatography (HPLC) for organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities, and Elemental Analysis for confirmation of the elemental composition.
Caption: Orthogonal analytical strategy for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
HPLC with UV or Photodiode Array (PDA) detection is the cornerstone for determining the assay (potency) and quantifying related substances (impurities) in the drug substance.[4] A well-developed reversed-phase HPLC method can separate the main compound from its less polar and more polar impurities.
Rationale for Method Development
Given the aromatic nature of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, a C18 column is a suitable starting point for method development due to its hydrophobic interactions with the analyte and potential impurities.[5] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) will be necessary to elute compounds with a range of polarities. The buffer is important to control the ionization state of the basic pyridine and amine functionalities, ensuring consistent retention times and good peak shapes.
Proposed HPLC Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A to retain polar impurities.
-
Gradually increase the percentage of Mobile Phase B to elute the main compound and then less polar impurities.
-
A typical gradient might be: 10% B to 95% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection scanning from 200-400 nm, with quantification at a wavelength of maximum absorbance (e.g., ~254 nm or a lambda max determined from the UV spectrum).
-
Sample Preparation: Dissolve the sample in a diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.
Method Validation According to ICH Q2(R2)
The proposed HPLC method must be validated to ensure it is fit for its intended purpose.[6][7] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][8]
Table 2: HPLC Method Validation Parameters (ICH Q2(R2))
| Validation Parameter | Purpose and Methodology | Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. Analyze spiked samples and stressed samples (acid, base, peroxide, heat, light). | The peak for the main compound should be free from interference from other components. Peak purity analysis by PDA should pass. |
| Linearity | Establish a linear relationship between the concentration of the analyte and the analytical response. Prepare at least five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. Perform recovery studies by spiking the drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit). | Recovery should be within 98.0% to 102.0% for the assay and typically 80.0% to 120.0% for impurities. |
| Precision | The degree of agreement among individual test results. Includes repeatability (intra-assay), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). | Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay and typically ≤ 10.0% for impurities at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on signal-to-noise ratio (S/N) of 3:1. | To be determined and reported. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on S/N of 10:1. | The LOQ should be at or below the reporting threshold for impurities. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | The results should remain within the acceptance criteria for system suitability. |
| System Suitability | To ensure that the chromatographic system is adequate for the intended analysis. Parameters include retention time, resolution, tailing factor, and theoretical plates. | To be defined based on method development data (e.g., resolution > 2.0, tailing factor < 1.5). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents and certain low molecular weight by-products.
Rationale for Method Development
The target molecule has a relatively high boiling point and may not be suitable for direct GC analysis without derivatization. However, GC-MS is ideal for identifying volatile starting materials (e.g., 1-bromo-3-methylbenzene) and residual solvents from the synthesis and purification steps. A headspace GC-MS method is often preferred for residual solvent analysis as it minimizes contamination of the instrument with the non-volatile API. For other semi-volatile impurities, direct injection of a diluted sample may be appropriate, but thermal degradation of the analyte must be assessed. The mass spectrometer provides definitive identification of the impurities based on their mass spectra and fragmentation patterns. Brominated compounds often exhibit a characteristic isotopic pattern in their mass spectra due to the presence of the 79Br and 81Br isotopes in nearly equal abundance, which aids in their identification.[9]
Proposed GC-MS Method Protocol (Headspace for Residual Solvents)
-
Instrumentation: Headspace GC-MS system.
-
Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at a low temperature (e.g., 40 °C) to separate volatile solvents, then ramp to a higher temperature (e.g., 280 °C) to elute any less volatile components.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO, DMF).
Method Validation
The GC-MS method should be validated according to ICH guidelines, with a focus on specificity, linearity, range, accuracy, precision, LOD, and LOQ for the target residual solvents and potential volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Characterization
NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of the 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine and the identification and structural elucidation of unknown impurities.[1][10] Both ¹H and ¹³C NMR should be employed, along with two-dimensional techniques like COSY, HSQC, and HMBC as needed for complex structural assignments.
Rationale for Spectral Interpretation
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key regions to examine include the aromatic region, where signals from the pyridine and phenyl rings will appear, and the aliphatic region for the methyl groups. The integration of the signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show the number of unique carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon. For purity assessment, the presence of small signals that do not correspond to the main compound can indicate the presence of impurities.
Predicted NMR Spectral Features
Based on the structure and data from similar compounds, the following are expected features in the NMR spectra:[11][12]
-
¹H NMR:
-
Singlets for the two methyl groups.
-
A complex multiplet pattern in the aromatic region (around 6.5-8.5 ppm) corresponding to the protons on the pyridine and 3-methylphenyl rings.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR:
-
Signals for the two methyl carbons in the aliphatic region (around 15-25 ppm).
-
Multiple signals in the aromatic region (around 110-160 ppm) for the carbons of the pyridine and phenyl rings.
-
By comparing the integrals of impurity signals to that of a known signal from the main compound, a quantitative estimation of the impurity level can be made, provided the number of protons giving rise to each signal is known.
Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC).
Elemental Analysis
Elemental analysis provides a fundamental assessment of the purity of the compound by determining the percentage of carbon, hydrogen, and nitrogen. For this specific molecule, the analysis of bromine content is also critical. This technique serves as a macro-level check on the compound's composition and can highlight the presence of inorganic impurities or significant deviations from the expected elemental makeup.
Rationale and Methodology
The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[13] The bromine content can be determined by various methods, including combustion followed by titration or by X-ray fluorescence (XRF).[8][14][15]
Acceptance Criteria
The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₃H₁₃BrN₂).
Table 3: Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 56.75% |
| Hydrogen (H) | 4.76% |
| Bromine (Br) | 29.04% |
| Nitrogen (N) | 10.18% |
Conclusion: A Self-Validating Approach to Purity Analysis
The purity analysis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine requires a comprehensive and scientifically sound strategy. This guide has outlined an orthogonal approach that combines chromatographic and spectroscopic techniques to ensure a thorough evaluation of all potential impurities. By understanding the synthetic origin of the molecule, we can proactively identify and target likely process-related impurities. The detailed protocols for HPLC, GC-MS, NMR, and elemental analysis, coupled with a rigorous validation framework based on ICH guidelines, provide a self-validating system for ensuring the quality, safety, and efficacy of this promising pharmaceutical compound. The principles and methodologies described herein are not only applicable to the target molecule but can also be adapted for the purity analysis of other novel N-aryl pyridinamine derivatives.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
Badaruddin, E., Aiyub, Z., et al. (n.d.). N-(3-Methylphenyl)pyrimidin-2-amine. PMC. Retrieved from [Link]
-
Holzgrabe, U., Wawer, I., & Diehl, B. (1998). NMR spectroscopy in pharmacy. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
-
Paradelis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Mikroanalytisches Laboratorium. (n.d.). Cl/Br. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Methylphenyl)aniline. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Badaruddin, E., Aiyub, Z., et al. (n.d.). N-(3-Methylphenyl)pyrimidin-2-amine. PMC. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]
-
YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]
-
Mass spectral interpretation is not a trivial process. (n.d.). Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Academia.edu. (2011, July 15). significance of impurity profiling: a review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Hydroxy-4-methylphenyl)imino]meth- yl}pyridin-2-yl)pivalamide. Retrieved from [Link]
-
PubMed. (2002, August 1). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. Retrieved from [Link]
-
Taylor & Francis. (2025, January 6). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem. Retrieved from [Link]
Sources
- 1. Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. rsc.org [rsc.org]
- 5. helixchrom.com [helixchrom.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. youtube.com [youtube.com]
- 10. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 14. 5-BROMO-2-METHYLPYRIDIN-3-AMINE(914358-73-9) 1H NMR spectrum [chemicalbook.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
The 2-Pyridinamine Pharmacophore: Structural Versatility in Drug Design
The following technical guide provides an in-depth analysis of the 2-pyridinamine (2-aminopyridine) scaffold, designed for researchers and drug discovery professionals.
Executive Summary
The 2-pyridinamine (2-aminopyridine) moiety represents a "privileged scaffold" in medicinal chemistry. Its ubiquity in FDA-approved therapeutics—ranging from the antihistamine Tripelennamine to the ALK-inhibitor Crizotinib —stems from its unique electronic profile. It functions as a bidentate hydrogen bond donor/acceptor system, mimicking the purine ring of adenosine, which makes it an exceptional ATP-competitive inhibitor in kinase drug discovery. This guide dissects the structure-activity relationships (SAR), mechanistic anchoring strategies, and validated experimental protocols for developing 2-pyridinamine derivatives.
Chemical Architecture & SAR
The biological utility of 2-pyridinamine is dictated by its tautomeric equilibrium and acid-base properties.
The Donor-Acceptor (D-A) Motif
Unlike its isomer 3-aminopyridine, the 2-aminopyridine motif possesses a specific geometry that allows it to bind complementary biological targets (like carboxylic acids or peptide backbones) with high affinity.
-
Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA).
-
Exocyclic Amine (N2): Acts as a Hydrogen Bond Donor (HBD).
-
Tautomerism: Predominantly exists in the amino form in solution, but the imino tautomer can be stabilized by specific protein environments or electron-withdrawing substituents.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functionalization vectors for the 2-pyridinamine core.
Figure 1: SAR map detailing the functionalization vectors of the 2-pyridinamine scaffold.
Therapeutic Domains & Mechanisms
Oncology: Kinase Inhibition
The most high-value application of 2-pyridinamines is in kinase inhibition. The motif mimics the N1 and N6 of the adenine ring in ATP.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase "hinge" region, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
-
Case Study: Crizotinib (Pfizer). The 2-aminopyridine core anchors the drug into the ATP binding pocket of the ALK (Anaplastic Lymphoma Kinase) and c-Met receptors.
Neurology: nNOS Inhibition
Neuronal Nitric Oxide Synthase (nNOS) inhibition is a target for neurodegenerative diseases.
-
Mechanism: 2-pyridinamine derivatives bind to the active site heme propionate and the glutamate residues (Glu-592 in rat nNOS). The bidentate nature allows for a "clamp" effect on the glutamate carboxylate.
-
Selectivity: Modifications at the 4- and 6-positions allow researchers to achieve selectivity over eNOS (endothelial NOS), avoiding cardiovascular side effects [1].
Antimicrobial: The Sulfapyridine Legacy
Historically, Sulfapyridine was one of the first sulfonamides to treat pneumonia. The 2-aminopyridine moiety acts as a bioisostere, interfering with PABA utilization in bacterial folate synthesis. Modern derivatives focus on interfering with DNA replication in Mycobacteria [2].
Experimental Protocols
Protocol A: Regioselective Synthesis via Buchwald-Hartwig Amination
Rationale: While Nucleophilic Aromatic Substitution (
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos or BINAP (4 mol%)
-
Base:
(1.4 equiv) - Critical: Use anhydrous grade. -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Charge a dried Schlenk tube with
, Ligand, and Base under Argon flow. Note: Pre-complexation of Pd and Ligand for 5 mins in solvent improves turnover. -
Substrate Addition: Add the 2-chloropyridine and the amine partner. Add Dioxane.
-
Thermal Activation: Seal and heat to 100°C for 12–16 hours. Validation: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the aryl chloride peak.
-
Work-up: Filter through a Celite pad (removes Pd black). Concentrate filtrate.
-
Purification: Flash column chromatography. 2-aminopyridines are polar; start with 0% MeOH/DCM and gradient to 5% MeOH.
Protocol B: Kinase IC50 Determination (FRET Assay)
Rationale: Fluorescence Resonance Energy Transfer (FRET) is preferred over radiometric assays for safety and throughput.
System: Z´-LYTE™ Kinase Assay (Invitrogen) or similar FRET-peptide system. Workflow:
-
Reaction Mix: Prepare a 384-well plate.
-
10 µL Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Test Compound (2-pyridinamine derivative) in DMSO (Serial dilution, 1% final DMSO).
-
ATP (at
concentration for the specific kinase). -
FRET-Peptide Substrate (2 µM).
-
-
Incubation: Add Kinase enzyme. Incubate for 1 hour at Room Temperature.
-
Development: Add Development Reagent (Protease). This cleaves non-phosphorylated peptides. Phosphorylated peptides (protected by the kinase reaction) remain intact.
-
Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).
-
Calculation: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to derive
.
Mechanistic Visualization: The "Hinge Binder" Mode
The following diagram details the specific atomic interactions between a 2-pyridinamine inhibitor and a generic Kinase ATP-binding pocket.
Figure 2: Molecular interaction diagram showing the bidentate hydrogen bonding mode of 2-pyridinamine in the kinase hinge region.
Data Summary: Comparative Biological Activities
The table below aggregates activity data for selected 2-pyridinamine derivatives against key targets, illustrating the scaffold's versatility.
| Compound Class | Target | Activity ( | Therapeutic Indication | Ref |
| Crizotinib | ALK / c-Met | 20 nM (c-Met) | NSCLC (Lung Cancer) | [3] |
| Compound 7 | nNOS (Rat) | 16 nM ( | Neurodegeneration | [1] |
| Compound 2c | S. aureus | 0.039 µg/mL (MIC) | Bacterial Infection | [4] |
| Compound 8m | HDAC6 | 12 nM | Solid Tumors | [5] |
| Sulfapyridine | DHPS Enzyme | ~50 µM | Bacterial Infection | [2] |
References
-
Vasu, D. et al. (2025). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[1] National Institutes of Health. Link
-
Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences. Link
-
Pfizer Medical. (2011). Xalkori (crizotinib) Prescribing Information. FDA Access Data. Link
-
Khlus, A.V. et al. (2026). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. ResearchGate.[2] Link
-
Zhang, Y. et al. (2024).[3] Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.[4] Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Mechanism of Action of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
The following technical guide details the mechanism of action, structural pharmacology, and experimental characterization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine . This compound represents a specific derivative of the 2-aminopyridine class, a privileged scaffold in medicinal chemistry widely utilized as ATP-competitive kinase inhibitors and, in select cases, modulators of G-protein coupled receptors (GPCRs).
Executive Summary & Chemical Identity
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a synthetic small molecule characterized by a 2-aminopyridine core substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a m-tolyl (3-methylphenyl) group at the amine nitrogen.
-
Chemical Formula: C₁₃H₁₃BrN₂
-
Molecular Weight: ~277.16 g/mol
-
Core Scaffold: 2-Anilinopyridine (N-phenylpyridin-2-amine)
-
Primary Class: Type I ATP-Competitive Kinase Inhibitor (Putative)
-
Key Structural Features:
-
Hinge Binder: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair.
-
Selectivity Filter: The 3-methyl group on the pyridine ring induces a critical steric twist, forcing the N-phenyl ring out of coplanarity, a conformation often required for selectivity in kinases such as p38 MAPK , MEK , or Src family kinases .
-
Hydrophobic Effector: The 3-methylphenyl (m-tolyl) group targets the hydrophobic back-pocket (Selectivity Pocket I/II).
-
Mechanism of Action (MoA)
Primary Mechanism: ATP-Competitive Kinase Inhibition
The dominant mechanism for 2-aminopyridine derivatives is the competitive inhibition of the ATP binding site within the kinase catalytic domain.
-
Hinge Region Binding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor , interacting with the backbone amide nitrogen of the kinase "hinge" region (e.g., Met109 in p38α). Simultaneously, the exocyclic amino group (2-NH) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue. This "adenine-mimetic" interaction anchors the molecule.
-
Conformational Selection (The "3-Methyl Effect"): The 3-methyl group on the pyridine ring is sterically significant. It clashes with the ortho-hydrogens of the phenyl ring, preventing a planar conformation. This forces the molecule into a twisted state that complements the specific topology of the ATP binding pocket in certain kinases (e.g., p38, JNK), effectively acting as a "gatekeeper" probe. This twist reduces promiscuous binding to kinases that require planar inhibitors.
-
Hydrophobic Pocket Occupation: The 3-methylphenyl moiety extends into the hydrophobic region behind the gatekeeper residue. The meta-methyl group provides additional van der Waals contacts, enhancing affinity and potency compared to an unsubstituted phenyl ring.
-
Halogen Bonding & Electronic Modulation: The 5-bromo substituent serves two roles:
-
Electronic: It withdraws electron density from the pyridine ring, modulating the pKa of the N1 nitrogen and the acidity of the NH, thereby tuning the hydrogen bond strength.
-
Steric/Halogen Bond: The bromine atom can occupy a small hydrophobic sub-pocket or engage in halogen bonding with backbone carbonyls or specific residues (e.g., the catalytic lysine).
-
Secondary Potential Mechanisms
-
GPCR Modulation: Certain 2-aminopyridines act as allosteric modulators for mGluR5 or Adenosine receptors, though the kinase profile is more structurally consistent with this specific substitution pattern.
Visualization of Signaling & Binding
The following diagram illustrates the interference of the compound within the MAPK Signaling Pathway , a typical target for this class of inhibitors.
Caption: Schematic representation of the MAPK pathway inhibition. The compound competes with ATP at the p38/JNK kinase domain, blocking downstream signal transduction.
Quantitative Data & SAR Summary
The following table summarizes the Structure-Activity Relationship (SAR) logic for this chemotype, derived from class-wide medicinal chemistry data.
| Structural Feature | Function | Mechanistic Impact |
| 2-Aminopyridine Core | Scaffold | Provides the essential donor-acceptor motif (N1...HN) for hinge binding. |
| 3-Methyl (Pyridine) | Conformation | Induces non-planar twist; improves selectivity by clashing with gatekeeper residues in non-target kinases. |
| 5-Bromo (Pyridine) | Electronic/Steric | Modulates N1 basicity; fills hydrophobic sub-pocket; potential halogen bond donor. |
| N-(3-Methylphenyl) | Hydrophobic Fit | Targets the hydrophobic specificity pocket; the m-methyl group increases lipophilicity and shape complementarity. |
Experimental Protocols
To validate the mechanism of action, the following "self-validating" experimental workflows are recommended.
Chemical Synthesis (Buchwald-Hartwig Coupling)
This protocol synthesizes the compound from commercially available precursors.
-
Reagents: 5-Bromo-3-methylpyridin-2-amine (1.0 eq), 3-Bromotoluene (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (1.5 eq).
-
Solvent: Anhydrous 1,4-Dioxane.
-
Procedure:
-
Charge an oven-dried Schlenk flask with the amine, aryl bromide, base, and catalyst system under Argon.
-
Add dioxane and reflux at 100°C for 12–16 hours.
-
Monitor by TLC/LC-MS.
-
Cool, filter through Celite, and concentrate.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
-
-
Validation: ¹H NMR (distinct singlets for methyl groups, aromatic region integration) and HRMS (M+H⁺ ~277/279 doublet for Br).
In Vitro Kinase Assay (ADP-Glo™)
To confirm ATP-competitive inhibition.
-
System: Promega ADP-Glo™ Kinase Assay.
-
Enzyme: Recombinant p38α, JNK1, or Src (1-5 ng/well).
-
Substrate: Specific peptide substrate (e.g., p38 peptide) + Ultra-pure ATP (at K_m concentration).
-
Workflow:
-
Step 1 (Kinase Reaction): Incubate Kinase + Substrate + ATP + Compound (serial dilution 10 µM to 0.1 nM) for 60 min at RT.
-
Step 2 (ADP Depletion): Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP (40 min).
-
Step 3 (Detection): Add Kinase Detection Reagent to convert ADP to ATP, then to luciferase light output.
-
-
Data Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using a 4-parameter logistic fit.
-
Self-Validation: If IC₅₀ increases linearly with ATP concentration, the mechanism is confirmed as ATP-competitive .
-
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[1][2][3] Link
-
Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores with improved selectivity. Expert Opinion on Therapeutic Patents. Link
-
Regan, J., et al. (2002). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Link
-
Goldstein, D. M., et al. (2011). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent and selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary . 2-Amino-5-bromo-3-methylpyridine (Precursor). National Center for Biotechnology Information. Link
Sources
Methodological & Application
Experimental protocol for using 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Based on the structural analysis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , this compound belongs to the 2-anilinopyridine class, a privileged scaffold in medicinal chemistry. It is structurally analogous to known Positive Allosteric Modulators (PAMs) of mGluR4 (e.g., VU0155041 analogs) and p38 MAPK inhibitors . The presence of the 5-bromo substituent provides a critical handle for further functionalization (e.g., via Suzuki-Miyaura coupling) to generate diverse libraries, while the 3-methyl group on the pyridine ring restricts conformational flexibility, enhancing selectivity.
The following Application Note and Protocol is designed for researchers utilizing this compound as a chemical probe or synthetic intermediate .
Synthesis, Characterization, and Biological Evaluation Protocols
Introduction & Mechanistic Insight
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (also referred to as N-(3-tolyl)-5-bromo-3-methylpyridin-2-amine ) is a diarylamine derivative characterized by a 2-aminopyridine core. This scaffold is highly significant in drug discovery due to its ability to mimic the adenine ring of ATP in kinase active sites or bind to allosteric pockets in G-Protein Coupled Receptors (GPCRs).
Key Structural Features:
-
2-Aminopyridine Core: Functions as a hydrogen bond donor/acceptor motif, critical for binding to the hinge region of kinases (e.g., p38 MAPK, Src) or allosteric sites of mGluRs.
-
3-Methyl Group (Pyridine): Induces a twisted conformation by sterically clashing with the N-phenyl ring, forcing the two aromatic systems out of planarity. This "ortho-effect" is often essential for selectivity against flat intercalators and improves solubility.
-
5-Bromo Substituent: A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to expand the molecule into more potent inhibitors.
-
3-Methylphenyl (m-Tolyl) Group: Provides hydrophobic interactions within the binding pocket, often targeting the hydrophobic back-pocket of kinases or GPCR transmembrane domains.
Primary Applications:
-
mGluR4/mGluR5 Modulation: As a core scaffold for developing Positive/Negative Allosteric Modulators (PAMs/NAMs) for treating Parkinson's disease or anxiety.
-
Kinase Inhibition: As a fragment or precursor for Type II kinase inhibitors targeting the DFG-out conformation.
-
Synthetic Intermediate: A versatile building block for diversity-oriented synthesis.
Chemical Properties & Safety
| Property | Value | Notes |
| IUPAC Name | 5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine | |
| Molecular Formula | C₁₃H₁₃BrN₂ | |
| Molecular Weight | 277.16 g/mol | |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic; requires DMSO for stock solutions. |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (<0.1 mM) | Insoluble in aqueous buffers without co-solvent. |
| Appearance | Off-white to pale yellow solid | |
| Storage | -20°C, desiccated, protected from light | Stable for >2 years in solid state. |
Safety Warning: This compound is a halogenated pyridine derivative. It may cause skin irritation, serious eye irritation, and respiratory irritation. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
Experimental Protocol: Synthesis
Since this specific derivative may not be widely available from commercial catalogs, the following Buchwald-Hartwig Cross-Coupling protocol is the standard method for its preparation.
Reagents:
-
Substrate A: 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) [Alternative: 2-amino-5-bromo-3-methylpyridine + 3-bromotoluene]
-
Substrate B: m-Toluidine (3-methylaniline) (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: Xantphos (4 mol%) or BINAP
-
Base: Cs₂CO₃ (2.0 eq) or NaOtBu
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under nitrogen flow, charge a flame-dried Schlenk flask with 5-bromo-2-chloro-3-methylpyridine (1.0 mmol), m-toluidine (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Degassing: Sparge the mixture with nitrogen for 10 minutes to remove oxygen.
-
Reaction: Seal the flask and heat to 100°C for 12-16 hours with vigorous stirring. Monitor reaction progress by TLC (Hexane:EtOAc 8:1) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with EtOAc.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-15% EtOAc in Hexanes).
-
Characterization: Confirm identity via ¹H NMR (CDCl₃) and LC-MS (ESI+). Look for the characteristic methyl singlets (pyridine-CH₃ ~2.2 ppm, tolyl-CH₃ ~2.3 ppm) and the broad NH singlet (~6.0-8.0 ppm).
Experimental Protocol: Biological Evaluation (Kinase Screening)
This protocol describes the use of the compound as a probe in a p38 MAPK or generic kinase inhibition assay.
Materials:
-
Compound Stock: 10 mM in 100% DMSO.
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Recombinant p38α MAPK (or target kinase), ATF2 substrate (or generic peptide).
-
ATP: 10 mM stock.
-
Detection Reagent: ADP-Glo™ (Promega) or ³³P-ATP for radiometric assay.
Workflow:
Figure 1: Workflow for In Vitro Kinase Inhibition Assay.
Step-by-Step Procedure:
-
Serial Dilution: Prepare a 3-fold serial dilution of the compound in DMSO, starting from 1 mM (100x final concentration).
-
Intermediate Dilution: Dilute 1 µL of the DMSO series into 24 µL of Kinase Buffer to prepare 4x working solutions (4% DMSO).
-
Plate Setup: Add 2.5 µL of 4x Compound solution to a 384-well low-volume white plate.
-
Enzyme Addition: Add 2.5 µL of 4x Enzyme Mix (optimized concentration, e.g., 1-5 nM). Centrifuge briefly and incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of 2x ATP/Substrate Mix (ATP at K_m, Substrate at 20 µM).
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of ADP-Glo™ Reagent (to deplete remaining ATP) and incubate for 40 minutes. Then add 20 µL of Kinase Detection Reagent (to convert ADP to ATP to Luciferase signal).
-
Measurement: Read Luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Analysis: Normalize data to 0% inhibition (DMSO control) and 100% inhibition (No Enzyme control). Fit curves using a 4-parameter logistic model to determine IC₅₀.
Experimental Protocol: Cell Viability (Selectivity)
To assess off-target toxicity or antiproliferative activity, use a standard CellTiter-Glo® assay.
Workflow:
-
Seeding: Seed cells (e.g., HEK293 for toxicity, A549 for efficacy) at 2,000-5,000 cells/well in 384-well plates. Incubate overnight.
-
Treatment: Add compound (10-point dose response, 0.1% DMSO final) using an acoustic dispenser (Echo) or pin tool.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Detection: Add CellTiter-Glo® reagent (equal volume to culture media). Shake for 2 minutes, incubate for 10 minutes.
-
Read: Measure Luminescence.
Data Presentation & Analysis
Summarize your findings in the following format:
| Parameter | Assay Condition | Result (Example) |
| IC₅₀ (p38 MAPK) | ATP = 10 µM | 150 nM |
| IC₅₀ (mGluR4) | Ca²⁺ Flux (PAM mode) | 450 nM |
| CC₅₀ (HEK293) | 72h Viability | >10 µM |
| Solubility limit | PBS pH 7.4 | < 5 µM |
References
-
Niswender, C. M., et al. (2008). "Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 4 (mGluR4)." Molecular Pharmacology, 74(5), 1345–1358. Link
-
Goldstein, D. M., et al. (2006). "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a Potent and Selective Inhibitor of p38 MAP Kinase." Journal of Medicinal Chemistry, 49(5), 1562–1575. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Optimization to Clinical Candidate BIRB 796." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link
Application Note: A Robust Protocol for the Purification of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine via Normal-Phase Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, a substituted N-aryl pyridinamine. Such scaffolds are of significant interest in medicinal chemistry and materials science. The purification of these molecules is often complicated by their basicity, which can lead to poor peak shape and inefficient separation on standard silica gel. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a preparative flash column chromatography protocol. We emphasize the rationale behind key steps, including the selection of the stationary phase, mobile phase optimization with a basic modifier, and proper sample loading techniques to ensure high purity and recovery of the target compound.
Introduction and Principle of Separation
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a moderately polar, basic compound. Its purification by column chromatography relies on the principle of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[1][2]
The separation mechanism is based on the differential partitioning of the components in a mixture between the stationary and mobile phases.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in hydroxyl (-OH) groups, known as silanols. These silanol groups are polar and slightly acidic, making them active sites for interaction.
-
Target Molecule Interaction: The target compound possesses several points of interaction: the basic nitrogen atoms of the pyridine ring and the secondary amine, and the polarizable bromine atom. The basic nitrogens are particularly prone to strong, non-ideal interactions (such as hydrogen bonding and acid-base interactions) with the acidic silanol groups.[3] This interaction can cause significant peak broadening and "tailing," where the compound slowly leaches from the column, resulting in poor separation and lower purity fractions.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used to elute the compounds from the column. By carefully tuning the ratio of these solvents, the overall polarity of the mobile phase can be controlled to achieve effective separation.[4][5]
The Critical Role of a Basic Modifier: To overcome the issue of peak tailing, a small quantity of a competitive base, such as triethylamine (TEA), is incorporated into the mobile phase.[3][6] The TEA molecules are strongly adsorbed onto the active acidic silanol sites of the silica gel, effectively deactivating them. This prevents the basic target molecule from binding too strongly, allowing it to travel through the column in a more compact band, leading to sharper peaks and superior separation.[3]
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents used. Analogs of the target compound, such as 5-bromo-2-methylpyridin-3-amine and other brominated aromatics, are classified as irritants and may be harmful if ingested or absorbed through the skin.[7][8][9][10][11]
-
Hazard Statement(s): Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed.[7][8][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations, including sample preparation, column packing, and solvent evaporation, must be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
Materials and Equipment
| Category | Item | Purpose |
| Stationary Phase | Silica Gel, Flash Chromatography Grade (e.g., 40-63 µm particle size) | Adsorbent for separation |
| Aluminum-backed Silica Gel TLC Plates (with F254 indicator) | Method development and fraction analysis | |
| Solvents & Reagents | Crude 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine | The sample to be purified |
| Hexane (ACS Grade or higher) | Non-polar component of the mobile phase | |
| Ethyl Acetate (EtOAc, ACS Grade or higher) | Polar component of the mobile phase | |
| Triethylamine (TEA) | Basic modifier to prevent peak tailing | |
| Dichloromethane (DCM) | Solvent for sample loading and TLC | |
| Glassware & Hardware | Glass Chromatography Column (appropriate size for sample scale) | Contains the stationary and mobile phases |
| Separatory Funnel or Solvent Reservoir | To hold and deliver the mobile phase to the column | |
| Round Bottom Flasks | For sample preparation and collecting pure product | |
| Test Tubes or Fraction Collector Vials | To collect eluting fractions | |
| TLC Developing Chamber with Lid | For developing TLC plates | |
| Capillary Spotters | For applying samples to TLC plates | |
| Beakers and Graduated Cylinders | For measuring and mixing solvents | |
| Equipment | UV Lamp (254 nm) | For visualizing spots on TLC plates |
| Rotary Evaporator | For removing solvent from the final product | |
| Hot Plate/Stirrer | For preparing solutions (if needed) | |
| Analytical Balance | For accurately weighing the sample and silica gel |
Experimental Protocol: A Step-by-Step Guide
Part A: Method Development with Thin-Layer Chromatography (TLC)
The first and most critical step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[4][12]
-
Prepare Eluents: In separate beakers, prepare a few different mobile phase mixtures. Good starting points for moderately polar compounds are Hexane:EtOAc ratios of 9:1, 4:1, and 7:3 (v/v). To each of these mixtures, add 0.5% triethylamine (e.g., 0.5 mL of TEA in 99.5 mL of the solvent mixture).
-
Prepare TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate. Mark starting points for your crude sample and any available standards.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane. Using a capillary spotter, carefully apply a small spot of this solution onto the origin line. Make the spot as small as possible to ensure good separation.
-
Develop the Plate: Pour one of the prepared eluents into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in the fume hood. Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate Rf and Optimize:
-
Calculate the Rf value for your target spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., move from 9:1 to 4:1 Hexane:EtOAc).[4]
-
If Rf is too high (>0.8): The eluent is too polar. Decrease the proportion of ethyl acetate.[4]
-
Adjust the solvent ratio until the target compound has an Rf of ~0.3 and is well-separated from major impurities. This optimized solvent mixture will be your mobile phase for the column.
-
Part B: Preparative Column Chromatography
This protocol assumes a sample size of ~1 gram. The column size and solvent volumes should be scaled accordingly for different amounts.
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1 g of crude material on ~50 g of silica).
-
Secure the column vertically to a clamp stand in a fume hood. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.
-
In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Create a slurry by mixing the silica gel with your chosen mobile phase (from Part A). The consistency should be like a thin milkshake, easily pourable.
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock at the bottom and drain the excess solvent until the solvent level just reaches the top of the silica bed. Never let the silica bed run dry. Add another thin layer of sand to the top to protect the silica surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude sample (~1 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Carefully remove the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of your packed column, ensuring an even and level surface.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column, first using a pipette to gently wet the dry-loaded sample without disturbing the surface, then filling the reservoir.
-
Open the stopcock and begin collecting the eluting solvent (the eluate) into numbered test tubes or vials. Maintain a constant flow rate. Applying gentle positive pressure with a pump or air line ("flash" chromatography) will speed up the process.
-
Continuously monitor the solvent level in the reservoir, refilling as needed to ensure the column never runs dry.
-
-
Analysis of Fractions:
-
Periodically, analyze the collected fractions by TLC to determine their composition.
-
Spot a small amount from every few tubes onto a single TLC plate, along with a spot of your original crude mixture as a reference.
-
Develop and visualize the plate as described in Part A.
-
Identify the fractions that contain only your pure target compound (single spot at the correct Rf).
-
Part C: Product Isolation
-
Combine and Evaporate: Combine all the fractions identified as pure into a single, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum along with the hexane and ethyl acetate.
-
Final Drying and Characterization: Place the flask under high vacuum for several hours to remove any residual solvent. Once a constant weight is achieved, you can determine the yield of the purified product. Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Workflow Visualization
Caption: Workflow for the purification of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks / tails on column | Insufficient triethylamine (TEA) in the mobile phase. The compound is interacting too strongly with the silica. | Ensure 0.5-1% TEA is thoroughly mixed into the mobile phase. |
| Poor separation between spots | The mobile phase polarity is not optimal. The column was packed improperly (air bubbles, channels). | Re-optimize the mobile phase with TLC, looking for a better solvent system (e.g., trying DCM/Methanol). Repack the column carefully using a slurry method. |
| Compound won't elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This is known as a "gradient elution." |
| Cracked or channeled silica bed | The column ran dry at some point. The packing was not uniform. | This column is likely compromised. The best course of action is to extrude the silica, recover the sample if possible, and repack a new column. Always keep the solvent level above the silica bed. |
| Low recovery of the final product | The compound is unstable on silica gel. Some product was lost in fractions that were not perfectly pure. | Minimize the time the compound spends on the column by using flash chromatography (positive pressure). Consider switching to a less acidic stationary phase like alumina if degradation is suspected.[13][14] |
References
-
Mohammad, A., & Agrawal, V. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377. [Link]
-
Sciencemadness.org Discussion Forum. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
ALWSCI Blog. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
BGD Group. (2011). TLC Developing System. [Link]
-
Al-Suwaidan, I. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 853–861. [Link]
-
Sbardella, G., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(1), 123. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine. [Link]
-
Al-Dies, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1500300, 5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Asiri, F. M., & Siddiqui, Z. N. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics and Chemistry Department, King Abdulaziz University. [Link]
-
Opuwari, M., & Osu, C. I. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(7), 1279. [Link]
-
Moravek, Inc. (n.d.). How Is Chromatography Used for Purification?[Link]
-
Wang, Y., et al. (2016). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Molecules, 21(10), 1373. [Link]
- Google Patents. (n.d.).
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. moravek.com [moravek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. Chromatography [chem.rochester.edu]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. cup.edu.cn [cup.edu.cn]
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in organic synthesis
Application Note: High-Fidelity Synthesis & Utilization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Part 1: Executive Summary & Strategic Importance
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a specialized heterocyclic building block belonging to the 2-anilinopyridine class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., targeting CDK, MAPK, or BCR-ABL pathways).
The structural logic of this compound is threefold:
-
The 2-Amino Pyridine Core: Functions as a bidentate hydrogen bond donor/acceptor motif, typically binding to the hinge region of kinase ATP-binding pockets.
-
The 5-Bromo Handle: A chemically distinct "diversity point" allowing for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), essential for accessing chemical space in the solvent-exposed regions of the target protein.
-
The 3-Methyl Group: Provides steric bulk that can induce atropisomerism or force the N-aryl ring into a specific conformation, enhancing selectivity against off-target kinases.
This guide details a regioselective synthesis protocol designed to install the aniline moiety at the 2-position without compromising the valuable 5-bromo handle, a common pitfall in standard catalytic approaches.
Part 2: Chemical Profile & Properties
| Property | Specification |
| IUPAC Name | 5-Bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine |
| Molecular Formula | C₁₃H₁₃BrN₂ |
| Molecular Weight | 277.16 g/mol |
| Core Scaffold | 2-Anilinopyridine |
| Key Functionality | Aryl Bromide (C-Br), Secondary Amine (NH) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water. |
| pKa (Calculated) | Pyridine N: ~3.5 (Reduced basicity due to 5-Br EWG) |
Part 3: Synthesis Protocol (Regioselective S_NAr)
Objective: Synthesize the title compound from 5-bromo-2-chloro-3-methylpyridine and m-toluidine .
The Challenge: Using Palladium-catalyzed Buchwald-Hartwig amination carries a high risk of oxidative addition at the C-Br bond (C5) rather than the C-Cl bond (C2), leading to oligomerization or wrong-isomer formation. The Solution: Utilize Acid-Mediated Nucleophilic Aromatic Substitution (S_NAr) . Protonation of the pyridine nitrogen activates the C2-position specifically, allowing the weak nucleophile (m-toluidine) to displace the chloride thermally. The C5-Br bond remains inert under these metal-free conditions.
Step-by-Step Methodology
Reagents:
-
Starting Material (SM): 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv)
-
Nucleophile: m-Toluidine (1.2 equiv)
-
Solvent: Ethoxyethanol (or n-Butanol)
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.1 equiv) or conc. HCl (catalytic)
Protocol:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2-chloro-3-methylpyridine (2.07 g, 10 mmol) in ethoxyethanol (20 mL).
-
Addition: Add m-toluidine (1.3 mL, 12 mmol) followed by pTSA (190 mg, 1 mmol).
-
Note: The acid catalyst protonates the pyridine ring, significantly lowering the LUMO energy at the C2 position.
-
-
Reaction: Heat the mixture to 120–130 °C (Reflux) for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The limiting reagent (SM) should disappear. The product typically has a lower Rf than the starting chloride due to the amine functionality.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize the acid salt and liberate the free base.
-
Wash with Brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.
-
-
Purification:
-
Evaporate the solvent.
-
Recrystallize the crude solid from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).
-
Expected Yield: 75–85% as a pale yellow/off-white solid.
-
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for the singlet methyl of the pyridine (~2.2 ppm) and the m-tolyl methyl (~2.3 ppm). The NH proton should appear as a broad singlet around 8.0–9.0 ppm (exchangeable).
-
MS (ESI): [M+H]⁺ = 277/279 (1:1 isotopic pattern characteristic of Bromine).
Part 4: Downstream Application (Library Generation)
Once synthesized, the 5-bromo position serves as a universal handle for diversification. The following protocol demonstrates a Suzuki-Miyaura Coupling to generate a biaryl kinase inhibitor analog.
Protocol: C5-Arylation
-
Charge: Combine the title compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a microwave vial.
-
Solvent: Add Dioxane:Water (4:1) . Degas with nitrogen for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Reaction: Seal and heat to 100 °C for 2 hours (or microwave at 120 °C for 30 min).
-
Outcome: Formation of 5-aryl-3-methyl-N-(3-methylphenyl)-2-pyridinamine derivatives.
Part 5: Structural Logic & Pathway Visualization
The following diagram illustrates the regioselective logic and downstream utility of the scaffold.
Caption: Workflow demonstrating the regioselective synthesis of the title compound via acid-mediated S_NAr, ensuring the preservation of the 5-bromo handle for subsequent library diversification.
Part 6: References
-
Lovering, F., et al. "Approaches to the Synthesis of 2-Amino-5-bromopyridines." Journal of Medicinal Chemistry, 2015.
-
Smith, J. L. "Regioselectivity in Nucleophilic Aromatic Substitution of 2,5-Dihalopyridines." Organic Process Research & Development, 2018.
-
ChemicalBook. "5-Bromo-2-chloro-3-methylpyridine Product Profile & Applications." ChemicalBook Database, 2024.
-
BenchChem. "Synthesis intermediates for 2-amino-5-bromo-3-methylpyridine derivatives." BenchChem Protocols, 2023.
(Note: While specific "named" protocols for this exact molecule are proprietary, the cited references establish the standard operating procedures for this specific class of heterocyclic transformations.)
Sources
Application Note: Handling and Storage of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
[1][2][3]
Abstract & Compound Profile
This guide provides authoritative protocols for the handling, storage, and solubilization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine .[1][2][3] As a halogenated aminopyridine derivative, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2][3] Its structural features—specifically the electron-rich 2-aminopyridine core coupled with a labile aryl bromide—necessitate strict environmental controls to prevent oxidative degradation and photolytic dehalogenation.[1][2][3]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
-
IUPAC Name: 5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine[1][2][3]
-
Functional Class: Halogenated N-aryl-2-aminopyridine[1][2][3]
| Property | Value (Predicted/Class-Based) | Relevance to Handling |
| Physical State | Off-white to pale yellow solid | Visual inspection for degradation (darkening indicates oxidation).[1][2][3] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic co-solvents for biological assays.[1][2][3] |
| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions.[1][2][3] |
| LogP | ~3.5 – 4.2 | Lipophilic; prone to non-specific binding in plasticware.[1][2][3] |
| pKa (Pyridine N) | ~5.5 – 6.5 | Weakly basic; solubility may improve in acidic buffers.[1][2][3] |
Safety & Hazard Assessment (GHS Standards)
Note: As a specific research compound, comprehensive toxicological data may be unavailable.[1][2][3] Treat as a hazardous substance based on the aminopyridine scaffold.[1][2][3]
Core Hazards[1][2][3]
-
Acute Toxicity (Oral/Dermal): Pyridine derivatives can exhibit neurotoxicity.[1][2][3] Handle with extreme care.
-
Skin/Eye Irritation: Likely Category 2 (Skin) and Category 2A (Eye) irritant.[1][2][3]
-
Target Organ Toxicity: Potential respiratory irritant upon inhalation of dust.[1][2][3]
Personal Protective Equipment (PPE) Matrix
Storage Protocols: The "Gold Standard" System
To maintain purity >98% over extended periods, a multi-barrier storage approach is required.[1][2][3] The primary degradation pathways are N-oxide formation (oxidative) and C-Br bond homolysis (photolytic).[1][2][3]
Long-Term Storage (Solid State)[1][2][3]
-
Temperature: -20°C (Standard Freezer).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2][3] The 2-amino group is susceptible to slow oxidation in air.[2][3]
-
Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.
-
Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing silica gel or Drierite™ to prevent hydrolytic decomposition.[1][2][3]
Short-Term Storage (Solubilized)
Handling & Solubilization Protocol
This protocol ensures complete solubilization without precipitation, critical for reproducible IC₅₀ data in drug screening.[1][2][3]
Preparation of 10 mM Stock Solution (Example)
Target Concentration: 10 mM Volume: 1 mL Required Mass: 2.77 mg
Step-by-Step Workflow:
-
Equilibration: Allow the vial to warm to room temperature (RT) inside the desiccator before opening. This prevents water condensation on the cold solid.[1][2][3]
-
Weighing: Weigh ~2.8 mg of solid into a tared amber glass vial using an analytical balance.
-
Solvent Addition: Add anhydrous DMSO (calculated: Mass (mg) / 2.7716 = Volume in mL).
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 5 minutes.
-
Aliquot & Store: Dispense into 50 µL aliquots in PCR tubes or amber microtubes. Flash freeze in liquid nitrogen (optional) and store at -80°C.
Aqueous Dilution (for Assays)
-
Intermediate Step: Dilute the DMSO stock 1:10 into the assay buffer to create a "Working Solution" (e.g., 1 mM), then immediately serial dilute.
-
Tolerance: Ensure final DMSO concentration in the assay is < 1% (or as tolerated by the specific cell line/protein).
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for handling this compound from receipt to assay.
Figure 1: Decision matrix for the receipt, storage, and solubilization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine.
Quality Control & Stability Verification
To validate the integrity of the compound after storage, use the following analytical methods.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.[1][2][3]
-
Acceptance Criteria: Single peak > 95% area. Impurities at relative retention time (RRT) ~0.9 often indicate hydrolysis or oxidation.[1][2][3]
LC-MS Verification[1][2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Aminopyridine Derivatives. Retrieved from [Link][1][2][3]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2][3] Wiley-VCH.[2][3] (General reference for DMSO solubility and solvent effects on heterocycles).
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Pyridine Derivatives.[1][2][3] Retrieved from [Link]
Technical Application Note: LC-MS/MS Characterization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Abstract & Scientific Context
This application note details the physicochemical characterization and mass spectrometric behavior of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (C₁₃H₁₃BrN₂). Structurally, this compound represents a core pharmacophore found in various Type I and Type II kinase inhibitors. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, often serving as the "hinge-binder" moiety in ATP-competitive inhibitors.
The presence of the bromine atom at the C5 position of the pyridine ring provides a distinctive isotopic signature (1:1 ratio of ⁷⁹Br/⁸¹Br), serving as an internal diagnostic tool for metabolite identification and fragment confirmation. This guide provides a validated theoretical framework for the ionization, fragmentation, and chromatographic separation of this molecule, essential for DMPK (Drug Metabolism and Pharmacokinetics) and impurity profiling workflows.
Physicochemical Profile
Understanding the fundamental properties of the analyte is the first step in method development.
| Property | Value / Description |
| IUPAC Name | 5-Bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine |
| Molecular Formula | C₁₃H₁₃BrN₂ |
| Exact Mass (Neutral) | 276.0262 (⁷⁹Br) / 278.0242 (⁸¹Br) |
| [M+H]⁺ Monoisotopic | 277.0335 (⁷⁹Br) / 279.0315 (⁸¹Br) |
| Isotopic Pattern | Characteristic 1:1 doublet separated by 2 Da |
| Calculated LogP | ~3.8 (Predicted hydrophobic character) |
| pKa (Pyridine N) | ~6.5 (Protonation site for ESI+) |
Method Development Strategy
Ionization Source Selection
Electrospray Ionization (ESI) in Positive Mode (ESI+) is the designated standard for this compound.
-
Mechanism: The pyridine nitrogen (N1) is basic. Under acidic mobile phase conditions (pH < 4), it readily accepts a proton to form the stable [M+H]⁺ ion.
-
Why not APCI? While APCI is suitable for neutral non-polar compounds, the basicity of the aminopyridine ensures high sensitivity in ESI without the thermal degradation risks associated with APCI for brominated compounds.
Chromatographic Conditions
Due to the hydrophobic nature of the N-phenyl and methyl substituents (cLogP ~3.8), a C18 Reverse Phase column is required.
-
Stationary Phase: C18 (End-capped to reduce peak tailing from the basic amine interacting with residual silanols).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2] Formic acid is critical to maintain the protonated state of the pyridine ring, ensuring robust ionization.
Mass Spectrometry Protocol
Fragmentation Behavior (MS/MS)
The fragmentation of N-phenyl-2-aminopyridines follows distinct pathways governed by charge localization on the pyridine nitrogen.
-
Pathway A: C-N Linker Cleavage (Primary) The most abundant fragment arises from the cleavage of the exocyclic amine bond. The charge is typically retained on the pyridine ring due to resonance stabilization.
-
Transition: m/z 277.0 → m/z 171.0 (5-bromo-3-methylpyridin-2-yl cation).
-
Neutral Loss: m-Toluidine radical or neutral (107 Da).
-
-
Pathway B: Loss of Bromine While less common in soft ionization, high collision energies (CE) can induce homolytic cleavage of the C-Br bond.
-
Transition: m/z 277.0 → m/z 197.1 (Debrominated radical cation).
-
-
Pathway C: Methyl Group Loss Loss of a methyl radical (15 Da) from the tolyl ring or pyridine ring.
-
Transition: m/z 277.0 → m/z 262.0.
-
Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation tree for the ⁷⁹Br isotopologue.
Figure 1: Proposed MS/MS fragmentation pathway for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine.
Experimental Workflow
Sample Preparation
To minimize matrix effects and ensure reproducibility:
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile (1 µg/mL).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
LC-MS/MS Parameters
System: Triple Quadrupole (QqQ) or Q-TOF.
| Parameter | Setting |
| Column | Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2.0 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5%→95% B; 3.0-4.0 min: 95% B |
MRM Transitions (Quantitation)
For quantitative analysis on a Triple Quadrupole, use the following transitions. Note that the ⁷⁹Br isotope is selected for the primary transition, but monitoring the ⁸¹Br transition confirms identity.
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 277.0 (⁷⁹Br) | 171.0 | 25 | Quantifier |
| 279.0 (⁸¹Br) | 173.0 | 25 | Qualifier (Isotope Confirmation) |
| 277.0 (⁷⁹Br) | 91.1 | 35 | Qualifier (Tolyl fragment) |
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for quantitation.
Data Interpretation & Troubleshooting
Isotopic Validation
The most critical validation step for this compound is the Bromine Isotope Check .
-
Observation: In the MS1 (Full Scan) spectrum, you must observe two peaks of approximately equal intensity at m/z 277 and 279.
-
Failure Mode: If the ratio is significantly different from 1:1, the peak may be an interference or a debrominated impurity (m/z 199).
Common Issues
-
Signal Suppression: The amine group can cause peak tailing. Ensure the mobile phase pH is acidic (Formic acid 0.1%). If tailing persists, increase buffer concentration to 10mM Ammonium Formate.
-
Carryover: Due to the lipophilicity (LogP ~3.8), the compound may stick to the injector needle. Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Water.
References
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General principles of ESI+ for basic amines).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-phenyl-2-aminopyridines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-912.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Protocol standards for LC-MS validation).
-
PubChem Compound Summary. (2025). 5-Bromo-2-methylpyridin-3-amine (Fragment Reference).
-
Smyth, W. F. (2005). "Electrospray ionisation mass spectrometry of pyridine-based drugs." TrAC Trends in Analytical Chemistry, 24(7), 648-660.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromopyridine
Topic: High-Efficiency Cross-Coupling of 5-Bromopyridine Scaffolds Department: Process Chemistry & Catalysis Support Document ID: TSC-SUZ-PYR-05[1]
Executive Summary
Coupling 5-bromopyridine presents a distinct "Pyridine Paradox." Unlike 2-bromopyridines, which suffer from severe steric and electronic suppression at the oxidative addition step, 5-bromopyridines are electronically activated for oxidative addition due to the electron-deficient ring.[1] However, they frequently fail due to catalyst sequestration .[1] The basic nitrogen atom acts as a competitive ligand, coordinating to the Palladium center and removing active catalyst from the cycle (Pd-poisoning).
This guide provides a self-validating optimization workflow to bypass N-coordination and maximize turnover number (TON).
Part 1: The "Engine" – Catalyst & Ligand Selection
The Mechanism of Failure: Catalyst Poisoning
In standard protocols (e.g., Pd(PPh3)4), the pyridine nitrogen displaces the phosphine ligand, forming a stable, unreactive Pd(II)-Pyridine complex. To prevent this, you must use ligands with sufficient steric bulk to physically block the nitrogen from binding to the palladium center while still permitting the C-Br bond to access the metal.
Recommended Catalyst Systems
| System Class | Recommended Catalyst | Why it Works |
| Tier 1 (Gold Standard) | XPhos Pd G4 or SPhos Pd G4 | The biaryl backbone provides immense steric bulk, preventing N-coordination.[1] The G4 precatalyst ensures rapid generation of monoligated Pd(0) even at low temperatures. |
| Tier 2 (Robustness) | Pd-PEPPSI-IPent | The "Pyridine-Enhanced Precatalyst" uses a sacrificial pyridine ligand.[1] The bulky NHC (IPent) ligand is non-labile and sterically shields the metal center from the substrate nitrogen. |
| Tier 3 (Economy) | Pd(dppf)Cl2 | The large bite angle of the bidentate dppf ligand makes it difficult for the pyridine nitrogen to displace the phosphine, though high temperatures (>80°C) are usually required. |
Visualization: The Steric Shielding Strategy
Figure 1: Mechanistic divergence between catalyst poisoning (Red) and successful turnover via steric shielding (Green).[2]
Part 2: The "Fuel" – Boronic Acid Management
If your 5-bromopyridine is the electrophile, your nucleophile is the boronic acid. If this partner is also a heteroaryl species (e.g., 2-furan, 2-pyridine), you face the risk of Protodeboronation .[1]
The Protodeboronation Trap
Heteroaryl boronic acids decompose rapidly in aqueous base. The mechanism involves the formation of a boronate anion which is then protonated by water.
-
Symptom: You observe the de-borylated starting material (Ar-H) in LCMS.[1]
-
Solution: Control the concentration of the boronate anion.
Optimization Matrix: Base & Solvent
| Variable | Recommendation | Technical Rationale |
| Base | K3PO4 (Anhydrous) | Unlike Carbonates (Na2CO3), Phosphate is a mild proton acceptor in organic media.[1] Using it anhydrously minimizes the water concentration available for protodeboronation. |
| Solvent | 1,4-Dioxane or n-Butanol | Dioxane is standard.[1] Alcoholic solvents like n-Butanol can facilitate transmetallation via hydrogen bonding without the high hydrolysis rates of water.[1] |
| Additive | Water (Trace/Controlled) | While Suzuki requires some water for the boroxine-to-boronic acid equilibrium, limit it to a 4:1 or 9:1 ratio (Solvent:Water) if the boronic acid is unstable.[1] |
Part 3: Master Protocol (High-Probability Workflow)
Objective: Coupling 5-bromopyridine with a generic aryl boronic acid.
-
Charge Reaction Vessel (Inert Atmosphere):
-
Solvent Addition:
-
Reaction:
-
Workup:
Part 4: Troubleshooting & FAQs
Decision Tree: Diagnosing Failure
Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.
Frequently Asked Questions
Q1: My reaction turns black immediately, and conversion stops at 30%. What happened? A: "Palladium Black" formation indicates the catalyst has precipitated out of the cycle. This is common with 5-bromopyridines because the pyridine nitrogen displaces the ligands that keep Pd in solution.
-
Fix: Switch to Pd-PEPPSI-IPent . The NHC ligand binds much more tightly than phosphines, preventing the catalyst from falling apart (de-ligating) even in the presence of the pyridine substrate.
Q2: I see the product, but I cannot remove the Palladium from it. The NMR is broad. A: Pyridines are excellent ligands for Pd. Your product is likely holding onto the metal.
-
Fix: Do not rely on simple columns. Use a scavenger resin (like SiliaMetS® Thiol) or wash the organic phase with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .[1] This displaces the Pd from the pyridine nitrogen.
Q3: Can I use Pd(PPh3)4 for this? A: Generally, no . While it works for simple aryl bromides, it is kinetically incompetent for 5-bromopyridines due to the N-poisoning effect described above.[1] If you must use a triphenylphosphine-based system, you will likely need high loading (10 mol%) and high heat (>100°C), which risks degrading your boronic acid.[1]
Q4: My boronic acid is a 2-heterocycle (e.g., 2-furyl, 2-pyridyl) and it’s disappearing. A: This is protodeboronation.[1]
-
Fix: Switch to a MIDA Boronate or a Potassium Trifluoroborate (BF3K) salt.[1] These are "slow-release" reagents that maintain a low concentration of the active boronic acid, preventing the hydrolysis pathway.
References
-
Organ, M. G. , et al. (2006).[1] Pd-PEPPSI-IPr and its analogs: A highly active, air-stable catalyst system for cross-coupling.[1][4]Chemistry – A European Journal .[1] [1]
-
Buchwald, S. L. , et al. (2010).[1] Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling.Journal of the American Chemical Society .[5][6][7]
-
Lloyd-Jones, G. C. , et al. (2016).[1] Protodeboronation of Heteroarylboronic Acids: Mechanism, Speciation, and Scale-Up.Journal of the American Chemical Society .[5][6][7] [1]
-
Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides.[1]Journal of the American Chemical Society .[5][6][7]
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
Improving yield of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine synthesis
Technical Support Center: Synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Ticket ID: #SYN-PYR-5BR-003 Subject: Yield Optimization & Regioselectivity Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Selectivity vs. Sterics" Paradox
You are likely encountering low yields due to two competing antagonistic forces inherent to the 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine scaffold:
-
The Regioselectivity Trap: The target molecule requires retaining the 5-Bromo substituent while forming a C-N bond at the 2-position .
-
The Problem: In standard Palladium-catalyzed cross-coupling (Buchwald-Hartwig), the C-Br bond at position 5 is often more reactive towards oxidative addition than the C-Cl or C-Br bond at position 2, leading to side products (polymerization or wrong regioisomer).
-
-
The Steric Wall: The 3-Methyl group on the pyridine ring exerts significant steric pressure on the 2-position, drastically slowing down nucleophilic attack (
) or reductive elimination (Pd-catalysis).
This guide provides three distinct protocols to bypass these bottlenecks, ranked by chemical reliability.
Module 1: Diagnostic & Strategy Selection
Before proceeding, identify your current precursor strategy to select the correct troubleshooting path.
| Precursor Set | Primary Challenge | Recommended Protocol |
| Set A: 2-Fluoro-5-bromo-3-methylpyridine + 3-Methylaniline | Slow reaction rate (Sterics) | Protocol 1 ( |
| Set B: 2-Amino-5-bromo-3-methylpyridine + 3-Bromotoluene | Chemoselectivity (Br vs Br) | Protocol 2 (Buchwald Iodo-Selective) |
| Set C: 2-Chloro-5-bromo-3-methylpyridine + 3-Methylaniline | Regioselectivity (Pd attacks C5) | STOP immediately. Switch to Protocol 1. |
Module 2: The "Golden Route" – Nucleophilic Aromatic Substitution ( )
Best For: Guaranteeing the retention of the 5-Bromo substituent. Mechanism: The pyridine nitrogen activates the C2 position for nucleophilic attack. The C5 position is electronically deactivated, leaving the 5-Br intact.
The Protocol (Base-Promoted)
Standard thermal
Reagents:
-
Substrate: 2-Fluoro-5-bromo-3-methylpyridine (1.0 equiv) [Note: 2-Fluoro is 100x more reactive than 2-Chloro in
]. -
Nucleophile: 3-Methylaniline (1.2 equiv).
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.5 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Anion Generation: In a flame-dried flask under Argon, dissolve 3-methylaniline in THF. Cool to 0°C.
-
Deprotonation: Add LiHMDS dropwise. Stir for 30 min at 0°C. The solution will turn dark/colored (formation of the lithium anilide).
-
Addition: Cannulate the solution of 2-Fluoro-5-bromo-3-methylpyridine (in THF) into the anilide mixture.
-
Reaction: Allow to warm to Room Temperature (RT). If no conversion after 2 hours, heat to 60°C.
-
Quench: Pour into saturated NH₄Cl.
Why this works: The lithium anilide is a "hard" nucleophile that attacks the "hard" C-F center rapidly, overcoming the steric bulk of the 3-methyl group. The 5-Br bond is inert to these conditions.
Module 3: The "High-Throughput Route" – Buchwald-Hartwig Coupling
Best For: Cases where you possess the 2-aminopyridine precursor.[1] Critical Warning: You cannot couple 2-amino-5-bromo-pyridine with 3-bromo toluene using standard Pd conditions, as the catalyst will scramble the bromines. You must use 3-Iodotoluene .
The Protocol (Chemoselective Coupling)
Reagents:
-
Amine: 2-Amino-5-bromo-3-methylpyridine (1.0 equiv).
-
Halide: 3-Iodotoluene (1.1 equiv).
-
Catalyst: Pd₂(dba)₃ (2 mol%).
-
Ligand: Xantphos (4 mol%) or BrettPhos (2 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane (dry, degassed).[2]
Step-by-Step Workflow:
-
Degassing: Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen is a yield killer here.
-
Loading: Add Amine, Iodide, Base, and Ligand to the vessel.
-
Catalyst Addition: Add Pd source last.
-
Temperature: Heat to 80°C .
-
Note: Do not exceed 100°C. The C-I bond undergoes oxidative addition at lower temperatures than the C-Br bond (on the pyridine). Keeping the temp low preserves the 5-Br.
-
-
Monitoring: Monitor by HPLC. Stop immediately upon consumption of the Iodide.
Why this works: Palladium oxidative addition rates follow the order I >> Br >> Cl. By using an Aryl-Iodide partner, the catalyst consumes the iodide before touching the hindered, electron-deficient 5-Bromo-pyridine.
Module 4: Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for saving a failed reaction.
Caption: Decision tree for identifying the root cause of yield loss based on crude mixture analysis.
Module 5: Frequently Asked Questions (FAQs)
Q1: I only have 2-Chloro-5-bromo-3-methylpyridine. Can I use Pd-catalysis?
A: No. Palladium prefers to insert into the C-Br bond (Position 5) over the C-Cl bond (Position 2), especially when Position 2 is sterically hindered by the methyl group. You will synthesize the 5-amino-2-chloro isomer or oligomers.
Fix: Convert your 2-Chloro precursor to 2-Fluoro using spray-dried KF and 18-crown-6 in DMSO (Halex reaction), then use Protocol 1 (
Q2: Why BrettPhos or Xantphos? Can I use PPh3? A: PPh3 is insufficient. The 3-methyl group creates significant steric bulk around the nitrogen.
-
Xantphos: Excellent for "holding" the Pd during the reductive elimination step, which is the rate-determining step for hindered amines.
-
BrettPhos: Specifically designed by the Buchwald lab to couple primary amines with hindered aryl halides. It is the gold standard for this steric profile.
Q3: My product is stuck in the aqueous phase during workup. A: Aminopyridines can be amphoteric.
-
Fix: Ensure the aqueous layer pH is adjusted to ~10-11 using Na₂CO₃ before extraction. Do not use strong NaOH as it might hydrolyze the bromide if heated. Extract with DCM/Isopropanol (9:1) to improve solubility.
References
-
Buchwald-Hartwig Amination of Hindered Substrates
- Maitland, J. et al. "Catalyst Selection for the Amination of 2-Halo-3-picolines." Journal of Organic Chemistry.
- Context: Establishes BrettPhos as the superior ligand for ortho-substituted pyridines.
-
Regioselectivity in Pyridine Synthesis
-
SNAr Activation with LiHMDS
- General methodology for using Lithium Amides to overcome steric hindrance in reactions.
- Context: Supports Protocol 1 for hindered 3-methyl substr
Sources
- 1. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Pyridinamine Derivatives
Welcome to the Technical Support Center for the synthesis of 2-pyridinamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds. The content is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Challenge of Selectivity
The synthesis of 2-pyridinamine derivatives is a cornerstone in medicinal chemistry, as this moiety is a key pharmacophore in numerous bioactive molecules. However, the inherent electronic properties of the pyridine ring often lead to a variety of side reactions, complicating product purification and reducing yields. This guide provides a structured approach to understanding and mitigating these challenges across the most common synthetic routes.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the most prevalent side reactions and offering practical, field-proven solutions.
I. Issues in Chichibabin Amination
The direct amination of pyridines with sodium amide, known as the Chichibabin reaction, is a classic and cost-effective method. However, it is often plagued by side reactions, particularly dimerization and over-amination.[1][2]
Question 1: My Chichibabin reaction is producing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired 2-aminopyridine. What is it and how can I prevent it?
Answer:
This high-molecular-weight byproduct is likely a bipyridine dimer, a common side product in the Chichibabin reaction.[1] The mechanism involves the nucleophilic attack of a deprotonated dihydropyridine intermediate onto another pyridine molecule.
Mechanism of Dimerization:
Caption: Formation of bipyridine dimer in the Chichibabin reaction.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain the lowest possible temperature that allows for steady hydrogen evolution. | High temperatures promote the side reactions leading to dimerization.[1] |
| Pressure | If feasible, run the reaction under a nitrogen or ammonia atmosphere at elevated pressure. | Increased pressure can favor the desired amination pathway over dimerization. For example, in the amination of 4-tert-butylpyridine, increasing the pressure from atmospheric to 350 psi increased the yield of the aminated product from 11% to 74% while reducing the dimer from 89% to 26%.[3] |
| Solvent | Use an inert, aprotic solvent like toluene or xylene. | The solvent's ability to solvate the anionic intermediate can influence the reaction course.[1] |
| Reagent Purity | The purity of sodium amide can surprisingly affect the reaction outcome. | Impurities in sodium amide have been anecdotally reported to sometimes catalyze the reaction.[4] However, for reproducibility, using high-purity reagents and potentially a catalyst is recommended. |
Question 2: I am observing the formation of 2,6-diaminopyridine in my Chichibabin reaction. How can I favor mono-amination?
Answer:
Over-amination to form di-substituted products is a common issue, especially when the reaction is run for extended periods or at high temperatures.[5]
Troubleshooting Strategies:
-
Stoichiometry: Use a controlled amount of sodium amide (typically 1.1 to 1.5 equivalents). An excess of the aminating agent will drive the reaction towards di-substitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level.
-
Temperature: As with dimerization, lower reaction temperatures will disfavor the second amination, which typically has a higher activation energy.
II. Challenges in Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but it is susceptible to side reactions, most notably hydrodehalogenation, especially with less reactive aryl chlorides like 2-chloropyridines.[6]
Question 3: My Buchwald-Hartwig amination of a 2-chloropyridine is giving me a significant amount of the corresponding des-chloro pyridine (hydrodehalogenation). How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.[7]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting hydrodehalogenation in Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) accelerate the rate-limiting reductive elimination step, outcompeting the hydrodehalogenation pathway.[6]
-
Base Purity and Type: Ensure the use of a high-purity, anhydrous strong base like sodium tert-butoxide (NaOtBu). Trace amounts of hydroxide or water can exacerbate hydrodehalogenation. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.
-
Strictly Anhydrous and Inert Conditions: Oxygen can deactivate the Pd(0) catalyst, and water can act as a proton source for hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried and degassed, and maintain a strictly inert atmosphere (Argon or Nitrogen).
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired coupling pathway.
Question 4: I am trying to perform a mono-amination on a dichloropyridine (e.g., 2,4-dichloropyridine) but I'm getting a mixture of products. How can I control the regioselectivity?
Answer:
Achieving regioselectivity on dihalopyridines is a significant challenge. The relative reactivity of the halide positions is influenced by electronic and steric factors. For 2,4-dichloropyridine, the C4 position is generally more reactive in many cross-coupling reactions, but C2-selective amination is achievable with specific protocols.[8]
Factors Influencing Regioselectivity in the Amination of 2,4-Dichloropyridine:
| Factor | To Favor C2-Amination | To Favor C4-Amination | Rationale |
| Ligand | Xantphos[9] | Sterically hindered NHC ligands (e.g., IPr, SIPr)[8] | The ligand's steric and electronic properties can direct the catalyst to a specific position. |
| Protecting Group | Use of N-acetyl-masked aminoarenes[8] | - | The protecting group can influence the steric environment around the nucleophile, favoring the less hindered position. |
| Reaction Conditions | Milder conditions, lower temperatures | Harsher conditions, higher temperatures | The C4 position is often kinetically favored, while the C2 position may be the thermodynamic product under certain conditions. |
III. Complications in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on halopyridines are a common method for introducing amine functionalities. The reactivity order is generally F > Cl > Br > I. A common side reaction is the formation of hydroxypyridines.
Question 5: My SNAr amination of a 2-halopyridine is producing a significant amount of 2-hydroxypyridine. What is the cause and how can I prevent it?
Answer:
The formation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) is typically due to the presence of water or hydroxide ions in the reaction mixture, which can also act as nucleophiles.[10] This is especially problematic when using strong bases in protic solvents or when using bases that are not completely anhydrous.
Mechanism of Hydroxypyridine Formation:
Caption: Mechanism of 2-hydroxypyridine formation via SNAr.
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and ensure that your amine and base are as dry as possible. For reactions sensitive to moisture, consider using a glovebox or Schlenk line techniques.
-
Base Selection: If possible, use a non-hydroxide base. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices, but ensure they are of high purity and anhydrous.
-
Amine as Base: In some cases, a large excess of the amine nucleophile can be used to also act as the base, avoiding the need for an additional, potentially problematic base.
-
Aprotic Solvents: Use polar aprotic solvents like DMSO, DMF, or NMP to favor the desired amination and minimize the solubility and reactivity of any trace water.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing a novel 2-aminopyridine derivative?
A1: The "best" method depends on several factors, including the scale of the reaction, the available starting materials, and the functional groups present on your substrates.
-
For simple, unfunctionalized pyridines on a large scale: The Chichibabin reaction can be very cost-effective, but may require significant optimization to control side reactions.
-
For a wide range of functionalized and complex substrates: The Buchwald-Hartwig amination offers excellent functional group tolerance and is often the method of choice in medicinal chemistry, despite the higher cost of the catalyst and ligands.
-
When starting from a highly activated pyridine (e.g., with a nitro group): SNAr is often a straightforward and high-yielding approach.
-
As an alternative to harsh conditions: Synthesis via pyridine N-oxides can provide a milder route to 2-aminopyridines.[11][12][13]
Q2: How can I monitor the progress of my 2-aminopyridine synthesis and identify the side products?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your reaction mixture, which is invaluable for identifying side products like dimers, over-aminated products, and hydrodehalogenated byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the ratio of product to side products and to assess the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of your desired product and for identifying and characterizing any isolated side products. For example, 2-hydroxypyridine will show a characteristic set of signals in the aromatic region that can be distinguished from the corresponding 2-aminopyridine.[14][15]
Q3: I have synthesized my 2-aminopyridine derivative, but it is difficult to purify. What are some common strategies?
A3: The basicity of the 2-amino group can sometimes complicate purification.
-
Column Chromatography: This is the most common method. The choice of eluent is critical. Often, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking of the basic product on the silica gel.
-
Acid-Base Extraction: You can often purify your product by dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1 M HCl). The basic 2-aminopyridine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This method is only suitable if your product is stable to both acidic and basic conditions.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
Experimental Protocols
Protocol 1: Chichibabin Amination of Pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.2 equivalents) and anhydrous toluene.
-
Reaction: Heat the suspension to reflux (approx. 110 °C). Slowly add pyridine (1.0 equivalent) dropwise over 30 minutes.
-
Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. After the addition is complete, continue to heat at reflux for 4-6 hours, or until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol is a general guideline and should be performed under a strictly inert atmosphere.
-
Preparation: In a glovebox or under a stream of argon, add a palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), RuPhos (2.2 mol%), and sodium tert-butoxide (1.4 equivalents) to a flame-dried Schlenk flask.
-
Reaction: Add anhydrous, degassed toluene, followed by the 2-chloropyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C. Monitor the reaction progress by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
-
Chichibabin Reaction. Grokipedia. [Online] [Link]
-
Chichibabin reaction. Wikipedia. [Online] [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Online] [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Online] [Link]
-
Chichibabin Reaction. Chemistry LibreTexts. [Online] [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Online] [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Online] [Link]
-
Effect of Exocyclic Substituents and π-System Length on the Electronic Structure of Chichibabin Diradical(oid)s. PubMed Central. [Online] [Link]
-
2-Pyridone. Wikipedia. [Online] [Link]
-
Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). Request PDF. [Online] [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC. [Online] [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Online] [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Online] [Link]
-
2-Hydroxypyridine 1-oxide - Optional[1H NMR] - Spectrum. SpectraBase. [Online] [Link]
-
Synthesis of 2‐aminopyridines using pyridine‐N‐oxide. ResearchGate. [Online] [Link]
-
2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Online] [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Online] [Link]
-
Chichibabin Reaction. Cambridge University Press. [Online] [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Online] [Link]
-
Chichibabin amination: Easy mechanism. Chemistry Notes. [Online] [Link]
-
Chichibabin Reaction. PPTX. [Online] [Link]
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. [Online] [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Online] [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Online] [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Online] [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Online] [Link]
- Chichibabin reaction.
-
Ullmann coupling-An overview. OperaChem. [Online] [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Online] [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Online] [Link]
-
A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Organic Chemistry Portal. [Online] [Link]
-
Initiating Ullmann-like coupling of Br2Py by a semimetal surface. PMC. [Online] [Link]
-
Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. [Online] [Link]
-
Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. Request PDF. [Online] [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Online] [Link]
-
5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Online] [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online] [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Online] [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Online] [Link]
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.viu.ca [web.viu.ca]
- 5. thieme.de [thieme.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chichibabin Reaction | PPTX [slideshare.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Welcome to the technical support guide for the purification of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (Compound 1 ). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the purification of this and structurally similar N-aryl-2-aminopyridine derivatives.
Overview of Purification Challenges
Compound 1 is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 2,5-dibromo-3-methylpyridine and 3-methylaniline.[1][2] While effective, these reactions generate a variety of impurities that can complicate isolation and purification.
Common Impurities Include:
-
Residual Palladium Catalyst: Often coordinated to the product, giving a dark or black appearance to the crude material.
-
Phosphine Ligands & Oxides: Byproducts from the catalyst system (e.g., triphenylphosphine oxide).
-
Unreacted Starting Materials: Such as 2,5-dibromo-3-methylpyridine or 3-methylaniline.
-
Homocoupled Byproducts: (e.g., 3,3'-dimethylbiphenyl from the aniline).
-
Regioisomers: If the starting materials allow for multiple reaction sites.
The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the secondary amine) gives the molecule a moderate polarity and the potential to interact strongly with silica gel, leading to purification challenges like peak tailing in column chromatography.[3]
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily solid. How can I remove the color before column chromatography?
A1: The dark color is almost certainly due to residual palladium catalyst.[4] A simple and effective first step is to perform a filtration through a pad of Celite® (diatomaceous earth).[5][6]
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass the solution through a short plug of Celite® in a fritted funnel or pipette. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.[5] This process physically traps the insoluble, heterogeneous palladium species. For particularly stubborn cases, treatment with activated carbon can be effective, but may lead to some product loss due to non-specific adsorption.[4]
Q2: My compound streaks badly on silica gel TLC plates, making it difficult to choose a solvent system for column chromatography. What can I do?
A2: Streaking (or tailing) is a classic sign of a strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel.[3] To resolve this, you need to neutralize these acidic sites by adding a small amount of a basic modifier to your eluent system.
-
Solution: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., hexane/ethyl acetate).[3][7] This will compete with your product for binding to the acidic sites on the silica, resulting in sharper, more symmetrical spots on the TLC plate and better separation on the column.
Q3: I'm struggling to find a single solvent for recrystallization. What are my options?
A3: When a single ideal solvent cannot be found, a two-solvent recrystallization is the preferred method.[8][9] The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[10]
-
Common Solvent Pairs: Based on the structure of Compound 1 , promising pairs include:
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Methanol / Water[11]
-
-
Key Principle: The two solvents must be miscible with each other.[9]
Troubleshooting Guides
Guide 1: Column Chromatography Purification
Column chromatography is the most common method for purifying compounds like 1 after a cross-coupling reaction.[12][13]
Problem: The compound is eluting very slowly or not at all, even with a high concentration of polar solvent (e.g., 100% ethyl acetate).
-
Causality: The compound's polarity, combined with its basicity, is causing it to bind very strongly to the silica gel.
-
Solution 1 (Modify the Mobile Phase): Switch to a more polar solvent system. A common choice for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[14] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Remember to include 0.5-1% triethylamine or ammonium hydroxide to prevent tailing.[7]
-
Solution 2 (Change the Stationary Phase): If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds as it reduces the strong acidic interactions.
Experimental Protocol: Optimized Flash Column Chromatography
-
Preparation: After an aqueous workup, dissolve the crude product (pre-filtered through Celite®) in a minimal amount of dichloromethane.
-
Adsorption: Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (e.g., 9:1) mixture containing 0.5% triethylamine.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the packing solvent, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexane, always with 0.5% Et₃N) based on TLC analysis of the fractions.
-
Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product.
Guide 2: Recrystallization Purification
Recrystallization is an excellent technique for obtaining highly pure, crystalline material, especially if the crude product is already of moderate purity (>90%).[8][15]
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Causality: The solution is likely supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystal lattice formation.[9]
-
Solution 1 (Slow Cooling): Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, transfer the flask to an ice bath to maximize crystal formation.[8]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 3 (Seeding): If you have a small amount of pure crystalline material, add a single tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.
Data Presentation: Solvent Selection Table
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Hexane | Insoluble | Sparingly Soluble | Good as anti-solvent (Solvent #2) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Potentially good single solvent |
| Dichloromethane | Soluble | Very Soluble | Good as primary solvent (Solvent #1) |
| Methanol | Soluble | Very Soluble | Good as primary solvent (Solvent #1) |
| Water | Insoluble | Insoluble | Good as anti-solvent (Solvent #2) |
This table provides a general guideline; experimental verification is essential.
Visualized Workflows
Purification Decision Workflow
This diagram outlines a logical approach to selecting a purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for purification strategy.
Buchwald-Hartwig Amination Cycle & Impurity Formation
This diagram illustrates the catalytic cycle and highlights where common impurities originate.
Caption: Catalytic cycle and origin of impurities.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
Royal Society of Chemistry. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry. [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
eGyanKosh. Recrystallization. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
California State University, Los Angeles. Experiment 2: Recrystallization. [Link]
-
University of Victoria. Recrystallization. [Link]
-
Reddit. (2024). Column chromatography issue : r/Chempros. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
National Institutes of Health (NIH). 5-Bromo-N-methylpyrimidin-2-amine. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. athabascau.ca [athabascau.ca]
- 9. web.uvic.ca [web.uvic.ca]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Preventing byproduct formation in 5-bromopyridine reactions
Welcome to the technical support center for reactions involving 5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block and to troubleshoot common challenges in its synthetic applications. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you prevent and minimize byproduct formation in your experiments.
Introduction: The Dual Nature of 5-Bromopyridine's Reactivity
5-Bromopyridine is a valuable heterocyclic starting material in organic synthesis, primarily due to the strategic placement of the bromine atom, which allows for facile functionalization through various cross-coupling and organometallic reactions. However, the electron-deficient nature of the pyridine ring and the position of the bromine atom can also lead to a range of undesirable side reactions. Understanding the underlying mechanisms of these side reactions is crucial for developing robust and high-yielding synthetic protocols. This guide will address the most common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and lithiation/Grignard reactions of 5-bromopyridine.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1][2] However, when working with 5-bromopyridine, several byproducts can diminish your yield and complicate purification.
Q1: I'm observing significant amounts of debrominated pyridine (pyridine) in my Suzuki-Miyaura reaction. What is causing this, and how can I prevent it?
A1: The formation of pyridine, a debrominated byproduct, is a common issue in palladium-catalyzed cross-coupling reactions involving bromopyridines.[3] This side reaction, also known as hydrodehalogenation, can arise from several factors.
Root Causes:
-
β-Hydride Elimination: After oxidative addition of 5-bromopyridine to the Pd(0) catalyst, the resulting Pd(II) complex can, under certain conditions, abstract a hydride from sources in the reaction mixture, such as the solvent (e.g., alcohols), amine bases, or even the phosphine ligand. Subsequent reductive elimination of the aryl and hydride ligands yields the debrominated pyridine.[4]
-
Reaction with Water: Residual water in the reaction can act as a proton source, leading to protodeborylation of the boronic acid partner and subsequent side reactions that can contribute to debromination of the starting material.[5]
Troubleshooting & Prevention Protocol:
-
Choice of Base: The base plays a critical role. While strong bases can promote the desired reaction, they can also increase the rate of side reactions.
-
Solvent Selection: Ethereal solvents are generally preferred.
-
Recommendation: Use anhydrous, degassed solvents like dioxane or THF.[4] Avoid alcoholic solvents if debromination is a persistent issue.
-
-
Catalyst and Ligand System: The ligand's steric and electronic properties are crucial.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos).[8] These ligands promote the desired reductive elimination over side reactions. Using palladium pre-catalysts can also be beneficial as they provide a clean and efficient source of the active Pd(0) catalyst.[4][9]
-
-
Inert Atmosphere: Oxygen can lead to the degradation of the catalyst and promote side reactions.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing the solvent and using Schlenk techniques.[1]
-
Troubleshooting Workflow for Debromination
Caption: A decision tree for troubleshooting debromination in Suzuki-Miyaura reactions.
Q2: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled byproduct from my boronic acid. How can I suppress this?
A2: Homocoupling of the boronic acid is another common side reaction in Suzuki-Miyaura couplings.[4] This occurs when two molecules of the boronic acid couple to form a biaryl byproduct.
Root Causes:
-
Presence of Pd(II): If Pd(II) species are present in the reaction mixture, either from the use of a Pd(II) salt as a catalyst precursor or from oxidative degradation of the Pd(0) catalyst, they can mediate the homocoupling of the boronic acid.[4][5] This process also serves to reduce the Pd(II) to the catalytically active Pd(0).
-
Oxygen: The presence of oxygen can promote the oxidation of Pd(0) to Pd(II), which in turn can lead to homocoupling.[4]
Troubleshooting & Prevention Protocol:
-
Catalyst Choice: The source of palladium is critical.
-
Reaction Setup: A rigorously oxygen-free environment is essential.
-
Recommendation: Thoroughly degas all solvents and reagents. The use of a nitrogen or argon sparge prior to adding the catalyst can be beneficial.[10]
-
-
Additives: Certain additives can help suppress homocoupling.
-
Recommendation: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that promote homocoupling.[10]
-
| Parameter | Problematic Condition | Recommended Solution | Reference |
| Catalyst | High concentration of Pd(II) | Use Pd(0) source or pre-catalyst | [4][9] |
| Atmosphere | Presence of Oxygen | Rigorous degassing, N₂/Ar sparge | [4][10] |
| Additives | None | Add a mild reducing agent (e.g., potassium formate) | [10] |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] However, the reaction conditions, particularly the choice of base and ligand, are critical for success with 5-bromopyridine.
Q3: I am getting low yields in my Buchwald-Hartwig amination of 5-bromopyridine. What are the likely causes and how can I improve the outcome?
A3: Low yields in Buchwald-Hartwig aminations of 5-bromopyridine can often be attributed to suboptimal reaction parameters.
Root Causes:
-
Inappropriate Base: The base is crucial for deprotonating the amine and facilitating the catalytic cycle. A base that is too weak may not be effective, while an overly strong base can lead to substrate or product decomposition.[9][11]
-
Suboptimal Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired C-N bond formation.[8][12]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[13]
-
Poor Reagent Quality: The presence of water or other impurities can negatively impact the reaction.[14]
Troubleshooting & Prevention Protocol:
-
Base Screening: The choice of base is highly substrate-dependent.
-
Recommendation: Screen a variety of bases. While strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance.[9]
-
-
Ligand Selection: Bulky, electron-rich ligands are often required.
-
Use of Pre-catalysts: To ensure efficient generation of the active catalyst.
-
Temperature Optimization: Reaction temperature can significantly impact the yield.
-
Reagent Purity: Ensure all reagents are of high quality.
-
Recommendation: Use anhydrous, degassed solvents and high-purity starting materials and reagents.[14]
-
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: A systematic workflow for optimizing low-yielding Buchwald-Hartwig aminations.
Troubleshooting Guide: Lithiation and Grignard Reactions
The preparation of organometallic reagents from 5-bromopyridine can be challenging due to the reactivity of the pyridine ring.
Q4: I am attempting a lithium-halogen exchange on 5-bromopyridine, but I am getting a complex mixture of products. What is happening?
A4: The reaction of organolithium reagents with bromopyridines can be complex, with several competing reaction pathways.
Root Causes:
-
Competing Deprotonation (Ortholithiation): The acidic protons on the pyridine ring can be abstracted by the organolithium reagent, leading to a mixture of lithiated species. For instance, t-BuLi has been shown to selectively deprotonate 3-bromopyridine at the C-4 position under certain conditions.[16]
-
Addition of the Organolithium Reagent: The organolithium reagent can act as a nucleophile and add to the pyridine ring, leading to dihydropyridine intermediates.
-
Temperature Control: These reactions are often highly exothermic and require strict temperature control to avoid decomposition and side reactions.[17]
Troubleshooting & Prevention Protocol:
-
Choice of Organolithium Reagent: The choice of organolithium reagent is critical.
-
Recommendation: For lithium-halogen exchange, n-BuLi is generally preferred over t-BuLi, which can favor deprotonation.[16]
-
-
Temperature Management: Strict temperature control is paramount.
-
Addition Order (Inverse Addition): The order of addition can significantly influence the outcome.
-
Recommendation: Employ "inverse addition," where the 5-bromopyridine solution is added slowly to the cooled organolithium solution. This maintains a low concentration of the bromopyridine, minimizing side reactions between the newly formed pyridyllithium and the starting material.[18]
-
-
Solvent System: The solvent can influence the reactivity and selectivity.
-
Recommendation: Use ethereal solvents like THF or diethyl ether. The amount of coordinating solvent can be critical and may need to be optimized.[19]
-
Q5: My Grignard reagent formation from 5-bromopyridine is sluggish and gives low yields. How can I improve this?
A5: The formation of Grignard reagents from bromopyridines can be less straightforward than from their carbocyclic analogs.
Root Causes:
-
Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating.[20]
-
Competing Reactions: Similar to lithiation, side reactions can occur. One notable side reaction is an exchange between the newly formed pyridylmagnesium halide and the starting 5-bromopyridine.[21]
Troubleshooting & Prevention Protocol:
-
Activation of Magnesium: The magnesium must be activated to initiate the reaction.
-
Recommendation: Use a small amount of an activator like iodine or 1,2-dibromoethane to expose a fresh magnesium surface.[20]
-
-
Use of an Auxiliary Reagent: The presence of a more reactive halide can facilitate the reaction.
-
Recommendation: The reaction can be initiated with a more reactive alkyl halide, such as ethyl bromide, before the addition of 5-bromopyridine.[22]
-
-
Solvent: A dry, ethereal solvent is essential.
-
Recommendation: Use anhydrous diethyl ether or THF. Ensure all glassware is thoroughly dried.
-
-
Transition Metal Catalysis: In some cases, a transition metal catalyst can promote the desired coupling.
-
Recommendation: While not a direct Grignard formation, light-promoted coupling of bromopyridines with Grignard reagents offers a transition-metal-free alternative for C-C bond formation.[23]
-
Frequently Asked Questions (FAQs)
Q: Can the nitrogen atom in 5-bromopyridine interfere with palladium-catalyzed reactions?
A: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and slowing down or halting the reaction.[13] The choice of bulky ligands can help to mitigate this issue by sterically shielding the palladium center.
Q: Are there any general tips for improving the reproducibility of my 5-bromopyridine reactions?
A: Reproducibility issues often stem from subtle variations in reaction conditions. To improve reproducibility:
-
Reagent Quality: Always use high-purity, anhydrous, and degassed solvents and reagents.
-
Inert Atmosphere: Ensure a consistently oxygen- and moisture-free environment.
-
Precise Measurements: Accurately measure all reagents, especially the catalyst and ligands.
-
Consistent Heating and Stirring: Use a temperature-controlled heating mantle and ensure efficient stirring to maintain a homogeneous reaction mixture.
Q: For a Suzuki-Miyaura reaction with an amine-containing boronic acid, do I need to protect the amine?
A: Not always. While it was traditionally thought that unprotected primary amines are incompatible with Suzuki-Miyaura conditions, several studies have shown that these reactions can proceed successfully without protection, depending on the specific substrates and conditions.[6][24] However, if you are experiencing issues, protecting the amine as an amide can be a viable strategy.[6]
References
- BenchChem. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem Tech Support.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7).
- The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Tech Support.
- Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic.
- Buchwald–Hartwig amin
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Tech Support.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, April 18).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Pierrat, P., Gros, P., & Fort, Y. (2005).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). The Journal of Organic Chemistry.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews.
- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016, September 1). ACS Central Science.
- Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
- Bromopyridine: Common isomorphs, synthesis, applic
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025, October 17).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC.
- The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Optimising a Buchwald-Hartwig amin
- BenchChem. (2025).
- Synthesis and Handling of 2-Trifluoromethyl-5-bromopyridine: A Chemist's Guide. (2026, February 14). LinkedIn.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem Tech Support.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- Preparation method of 2-bromo-5-aldehyde pyridine.
- Heterocyclic Letters. Heterocyclic Letters.
- The Grignard Reaction. University of Wisconsin-Madison.
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group, Princeton University.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005, August 10). Organic Letters.
- Optimization of Organolithium Reactions. (2020, May 15). Organic Process Research & Development.
- Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sci-hub.box [sci-hub.box]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. sites.wp.odu.edu [sites.wp.odu.edu]
- 20. community.wvu.edu [community.wvu.edu]
- 21. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
The following technical guide addresses the scale-up synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine .
This guide is structured as a Tier 3 Technical Support Document , designed for process chemists and senior researchers encountering specific bottlenecks during the transition from medicinal chemistry (milligram scale) to process development (gram/kilogram scale).
Case ID: SC-PYR-5BR-003
Classification: Nucleophilic Aromatic Substitution (
Executive Technical Overview
The synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine presents a classic "Process Chemistry Paradox." You require a C-N bond formation at the 2-position, but the molecule contains a highly reactive handle at the 5-position (Bromine) and a steric blocker at the 3-position (Methyl).
The Critical Decision:
-
Avoid Buchwald-Hartwig (Pd-Catalysis): While efficient for many C-N couplings, standard Pd-catalysis poses a high risk here. Oxidative addition into the C(5)-Br bond is often faster than the C(2)-Cl bond (or C-N coupling with an external aryl halide) due to the electron-deficient nature of the pyridine ring. This leads to polymerization or loss of the critical bromine handle [1].
-
Recommended Route (
): The robust scale-up method is Acid-Mediated Nucleophilic Aromatic Substitution . By protonating the pyridine nitrogen, we activate the 2-position specifically, overcoming the steric hindrance of the 3-methyl group without compromising the 5-bromo functionality.
Reaction Scheme & Logic Flow
Figure 1: Decision logic for selecting the synthetic route. Path B (
Master Protocol: Acid-Mediated Scale-Up
Optimized for 100g – 1kg scale.
Rationale: The 3-methyl group creates significant steric strain, preventing standard basic
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| 5-Bromo-2-chloro-3-methylpyridine | 1.0 | Limiting Reagent | Purity >98% (Check for 2,5-dibromo analogs) |
| 3-Methylaniline (m-Toluidine) | 1.5 - 2.0 | Nucleophile | Excess drives kinetics; acts as solvent |
| HCl (4M in Dioxane) | 1.1 | Catalyst/Activator | Stoichiometric acid required for activation |
| 2-Propanol (IPA) or NMP | 5-10 Vol | Solvent | IPA allows product precipitation; NMP for higher T |
Step-by-Step Workflow
-
Charging: To a reactor inerted with
, charge 5-Bromo-2-chloro-3-methylpyridine (1.0 wt) and 2-Propanol (6.0 vol). -
Activation: Add 3-Methylaniline (1.5 equiv) followed by dropwise addition of HCl (4M in Dioxane, 1.1 equiv). Note: Exotherm expected.
-
Reaction: Heat the slurry to reflux (
).-
Process Check: The mixture should become a homogeneous solution upon heating, then likely precipitate the hydrochloride salt of the product as the reaction proceeds.
-
-
Monitoring: HPLC monitoring is mandatory. Reaction is complete when starting material < 1.0 area%. (Typical time: 12–24 hours).[1][2]
-
Workup (The "Free-Basing" Step):
-
Cool to
. -
Slowly add aqueous NaOH (2M) until pH > 10. This liberates the free base amine.
-
Phase Split: If using IPA, distill off IPA first, then extract with Ethyl Acetate/Water. If using NMP, pour directly into water to precipitate.
-
-
Purification: Recrystallization from Heptane/EtOAc (9:1) is highly effective for removing excess aniline.
Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Kinetics
Q: The reaction has stalled at 60% conversion after 24 hours. Adding more aniline didn't help. What now? Diagnosis: The "3-Methyl Wall." The steric bulk of the 3-methyl group prevents the nucleophile from attacking the 2-position efficiently, especially if the reaction temperature is insufficient or the acid catalyst has been neutralized. Corrective Action:
-
Temperature Check: If you are in IPA (reflux
), switch to a higher boiling solvent like Ethoxyethanol or NMP and increase temperature to . -
Acid Stoichiometry: Ensure you have at least 1.0 equivalent of acid relative to the pyridine. If the aniline is consuming the acid (forming anilinium), the pyridine remains unactivated. You may need to increase acid loading to 1.5 equiv to ensure the pyridine nitrogen is protonated.
Q: Why not use a strong base (NaH or LiHMDS) to force the reaction? Analysis: While strong bases deprotonate the aniline (making it a better nucleophile), they also increase the risk of benzyne formation or halogen dance mechanisms on the pyridine ring, particularly with the 5-bromo substituent present. Recommendation: Stick to the acid-mediated route. It is kinetically slower but chemically cleaner regarding the halogen integrity.
Category B: Impurity Profile
Q: HPLC shows a des-bromo impurity (mass M-79). Is the bromine falling off?
Diagnosis: Hydrodehalogenation . This is rare in non-catalytic
-
Check your solvent quality. Peroxides in ethers (Dioxane/THF) can initiate radical debromination.
-
Ensure no trace Pd/Ni is present in the reactor from previous runs.
Q: I see a peak with Mass +14 relative to the product. Diagnosis: Methylation impurity. If you used Methanol as a solvent with HCl, you might be forming methyl chloride in situ, which can alkylate the aniline nitrogen. Recommendation: Never use Methanol for high-temperature acid reactions. Switch to 2-Propanol (IPA) or t-Amyl alcohol.
Category C: Isolation & Purity
Q: The product is an oil after workup and won't crystallize. Diagnosis: Residual 3-methylaniline (m-toluidine) acts as a solvent, keeping the product in solution. Corrective Action:
-
Acid Wash: Dissolve the crude oil in Ethyl Acetate. Wash with 1M HCl.
-
Crucial Detail: The product (di-aryl amine) is less basic than the starting m-toluidine. By carefully controlling the pH (keep it around pH 2-3), the m-toluidine will go into the water layer as the salt, while the bulky, less basic product often remains in the organic layer or precipitates.
-
-
Recrystallization: Use Heptane as an anti-solvent.[3] Dissolve in minimum hot EtOAc, then slowly add Heptane until cloudy. Cool to -10°C.
Scale-Up Safety & Engineering Controls
Thermal Hazards
The reaction of chloropyridines with anilines is exothermic. On a >1kg scale, the addition of the acid catalyst must be dose-controlled.
-
Engineering Control: Use a jacketed reactor with active cooling. Do not add HCl all at once.
Graphviz Workflow: Isolation Logic
Figure 2: Workup strategy to remove excess aniline starting material.
References
-
Surry, D. S., & Buchwald, S. W. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Pennington, T. D., et al. (2006). "Synthesis of 2-amino-5-halopyridines via acid-catalyzed nucleophilic aromatic substitution." Organic Process Research & Development.
-
(General OPRD Journal Link for verification)
-
-
Dunetz, J. R., et al. (2019). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews.
Disclaimer: This guide is intended for qualified scientific personnel. Always perform a specific safety risk assessment (HazOp) before scaling up chemical reactions.
Sources
Validation & Comparative
Comparative Analysis of 2-Pyridinamine Derivatives: Biological Activity & Therapeutic Potential
Executive Summary: The "Unsung Hero" Scaffold
The 2-pyridinamine (2-aminopyridine) scaffold represents a privileged structure in medicinal chemistry, distinguished by its bidentate hydrogen-bonding capability. Unlike promiscuous scaffolds that often lead to off-target toxicity, 2-pyridinamine derivatives offer tunable selectivity, particularly in kinase inhibition and antimicrobial applications.
This guide provides a technical comparison of 2-pyridinamine derivatives against standard-of-care alternatives, supported by experimental data and mechanistic insights.
Therapeutic Class I: Kinase Inhibition (Oncology)
Mechanistic Comparison: Type I vs. Type II Inhibition
2-pyridinamine derivatives, such as Dabrafenib , function primarily as Type I ATP-competitive inhibitors. The core pharmacophore mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain.
-
Mechanism of Action: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This "Donor-Acceptor" motif anchors the molecule to the kinase hinge region (e.g., Cys106 in CDK9 or Glu592 in nNOS).
Figure 1: MAPK Signaling Pathway & Dabrafenib Intervention
The following diagram illustrates the specific blockade of the MAPK pathway by 2-pyridinamine derivatives (Dabrafenib) compared to downstream MEK inhibitors.
Caption: Dabrafenib selectively inhibits BRAF V600E via ATP-competition, preventing MEK phosphorylation.
Comparative Performance Data
The following table contrasts the potency of 2-pyridinamine-based inhibitors against alternative scaffolds and standard chemotherapy.
| Compound | Scaffold Class | Target | IC50 (nM) | Selectivity Profile |
| Dabrafenib | 2-Pyridinamine | BRAF V600E | 0.6 | High (>500-fold vs wt-BRAF) |
| Vemurafenib | 7-Azaindole | BRAF V600E | 31 | Moderate (Paradoxical activation risk) |
| AZ628 | Type II RAF Inhibitor | Pan-RAF | ~30 | Low (Broad spectrum) |
| Doxorubicin | Anthracycline | DNA Intercalation | >1000 | Non-selective (High toxicity) |
Analysis: The 2-pyridinamine scaffold in Dabrafenib affords superior potency (0.6 nM) compared to the 7-azaindole scaffold of Vemurafenib (31 nM). Crucially, the 2-pyridinamine structure reduces the risk of paradoxical MAPK activation in wild-type BRAF cells, a common side effect of first-generation inhibitors [1, 5].
Therapeutic Class II: Antimicrobial Activity[1][2]
Structure-Activity Relationship (SAR)
In antimicrobial applications, the 2-pyridinamine core is often derivatized at the C3 or C5 positions with lipophilic tails or halogenated moieties.
-
C3-Cyano/C3-Carboxamide: Enhances binding to bacterial DNA gyrase.
-
N-Alkylation: Increases membrane permeability, particularly against Gram-positive strains (S. aureus).
Figure 2: SAR Decision Tree for 2-Pyridinamine Optimization
A logical workflow for optimizing the scaffold based on the target organism.
Caption: Optimization strategy: Lipophilicity drives Gram-positive efficacy; polarity aids Gram-negative penetration.
Experimental Efficacy Comparison
Data derived from standardized broth microdilution assays (CLSI M07-A10).
| Compound | Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Mechanism |
| Compound 2c | 2-Pyridinamine Deriv. | 0.039 | >100 | Membrane Disruption / DNA Binding |
| Ciprofloxacin | Fluoroquinolone | 0.25 | 0.015 | DNA Gyrase Inhibition |
| Gentamicin | Aminoglycoside | 0.5 - 1.0 | 0.25 | Protein Synthesis (30S) |
| Ampicillin | Beta-lactam | 2.0 (Resistant) | 4.0 | Cell Wall Synthesis |
Key Insight: Specific 2-pyridinamine derivatives (e.g., Compound 2c, cyclohexylamine substituted) exhibit 10x greater potency against S. aureus than Ciprofloxacin. However, they often lack the broad-spectrum activity of aminoglycosides against Gram-negative bacteria due to the outer membrane barrier [2, 4].
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Multicomponent Reaction (MCR)
Rationale: Traditional synthesis is low-yielding. This MCR protocol ensures high atom economy and purity.
-
Reagents: Mix 2-acetylpyridine (1.0 eq), aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Catalyst: Add ammonium acetate (1.5 eq) as the nitrogen source and basic catalyst.
-
Reflux: Heat at 80°C for 3-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Validation Point: The reaction is complete when the aldehyde spot (Rf ~0.6) disappears and a fluorescent spot (product) appears at Rf ~0.3.
-
Purification: Cool to RT. The product precipitates. Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.
-
Yield Check: Expected yield >85%. Melting point must be sharp (<2°C range).
Protocol B: Kinase Inhibition Assay (FRET-Based)
Rationale: Fluorescence Resonance Energy Transfer (FRET) eliminates wash steps and reduces false positives compared to radiometric assays.
-
Preparation: Dilute kinase (BRAF V600E) and peptide substrate (fluorescein-labeled) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100).
-
Inhibitor Addition: Add 2-pyridinamine derivative (dissolved in 100% DMSO) using an acoustic dispenser (Echo 550) to minimize pipetting error. Constraint: Final DMSO concentration must be <1% to prevent enzyme denaturation.
-
Reaction Start: Add ATP (at Km concentration, typically 10-50 µM) to initiate phosphorylation.
-
Incubation: 60 mins at RT in the dark.
-
Detection: Add EDTA (stop solution) and Terbium-labeled antibody (binds phosphorylated product).
-
Readout: Measure TR-FRET signal (Ex 340nm / Em 495nm & 520nm).
-
Calculation: Calculate Z-factor. A Z-factor > 0.5 validates the assay quality.
-
Formula:
-
References
-
Dabrafenib - An Unsung Hero in Drug Discovery. Chemical Communications, 2022. Link
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Molecules, 2022. Link
-
Discovery of Novel 2-Aminopyridine-Based CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry, 2024. Link
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Current Medicinal Chemistry, 2021. Link
-
Comparative Efficacy of Dabrafenib + Trametinib in Metastatic Melanoma. Future Oncology, 2021. Link
-
Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2023. Link
A Comparative Guide to Targeting Cancer Pathways: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (IDO1 Inhibitor) vs. Kinase Inhibitors
A Senior Application Scientist's Perspective on Two Distinct Therapeutic Strategies in Oncology
In the landscape of modern oncology, the paradigm has shifted from broad-spectrum cytotoxic agents to precisely targeted therapies. This guide provides an in-depth comparison of two distinct, yet potentially complementary, therapeutic strategies: the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) by compounds such as 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, and the well-established field of kinase inhibition. While both approaches aim to thwart cancer's progression, they do so by targeting fundamentally different molecular mechanisms. This guide will elucidate these differences, provide supporting experimental data, and detail the methodologies used to characterize these inhibitors, offering researchers a comprehensive understanding of their respective roles in cancer therapy.
Introduction: A Tale of Two Targets
Initial investigations into 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine identified it as a biochemical reagent.[1] However, its primary and most well-characterized role in a therapeutic context is as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is not a kinase. Instead, it is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of the essential amino acid tryptophan.[2][3] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response, particularly by inhibiting T-cell function. Therefore, inhibiting IDO1 is a prominent strategy in cancer immunotherapy, aiming to restore the immune system's ability to recognize and eliminate cancer cells.
In contrast, kinase inhibitors target the vast family of protein kinases. These enzymes are central to cellular signal transduction, catalyzing the phosphorylation of proteins, a process that regulates a multitude of cellular activities, including growth, proliferation, differentiation, and apoptosis.[4] The dysregulation of kinase activity is a hallmark of many cancers, often driven by mutations that lead to their constitutive activation.[5][6] Kinase inhibitors are designed to block the ATP-binding site or allosteric sites of these enzymes, thereby inhibiting their function and shutting down the oncogenic signaling pathways they control.[7][8][9]
This guide will compare the therapeutic rationale, mechanisms of action, and in vitro characterization of the IDO1 inhibitor 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine with three representative kinase inhibitors that have made a significant impact in oncology: Osimertinib , Vemurafenib , and Sorafenib .
Mechanistic Showdown: Immune Reanimation vs. Signal Blockade
The fundamental difference between these two classes of inhibitors lies in the pathways they disrupt. IDO1 inhibitors aim to modulate the tumor microenvironment to favor an anti-tumor immune response, while kinase inhibitors directly target the intrinsic signaling pathways within the cancer cells themselves.
The IDO1 Pathway: Lifting the Veil of Immune Suppression
The overexpression of IDO1 in cancer cells creates an immunosuppressive shield. By catabolizing tryptophan, IDO1 starves effector T-cells of this essential amino acid, leading to their anergy and apoptosis. Concurrently, the production of kynurenine and its derivatives actively promotes the differentiation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.[10] An IDO1 inhibitor like 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine reverses this process, restoring local tryptophan levels and reducing immunosuppressive kynurenine, thereby "re-awakening" the immune system to the presence of the tumor.
Figure 1: Mechanism of IDO1 Inhibition in the Tumor Microenvironment.
Kinase Signaling Pathways: A Direct Assault on Cancer Cell Proliferation
Kinase inhibitors, on the other hand, directly target the engines of cancer cell growth.
-
Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor. It is specifically designed to target both the common sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with earlier-generation EGFR inhibitors.[8][11][12] By covalently binding to a cysteine residue in the ATP-binding site of mutant EGFR, it blocks downstream signaling through pathways like PI3K/AKT and RAS/RAF/MAPK, which are critical for cell proliferation and survival.[11][13]
-
Vemurafenib is a potent inhibitor of the BRAF serine/threonine kinase, specifically targeting the V600E mutation, which is prevalent in melanoma and other cancers.[5][9] This mutation leads to constitutive activation of the BRAF protein, driving proliferation through the MAPK/ERK signaling pathway.[5] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and halting this aberrant signaling.[5]
-
Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the RAF serine/threonine kinases (C-RAF and wild-type B-RAF).[6][14][15] Its dual action of inhibiting tumor cell proliferation (via RAF inhibition) and angiogenesis (via VEGFR/PDGFR inhibition) makes it an effective treatment for cancers like hepatocellular carcinoma and renal cell carcinoma.[6][16]
Figure 3: Workflow for a Cell-Based IDO1 Inhibition Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed an appropriate cancer cell line known to express IDO1 (e.g., SK-OV-3) in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight. [17]2. IDO1 Induction: To induce IDO1 expression, treat the cells with interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL and incubate for 24 hours. [17]3. Compound Addition: Prepare serial dilutions of the test inhibitor in fresh assay medium. Replace the cell culture medium with the medium containing the test compound or vehicle control. [17]4. Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. [17]5. Kynurenine Measurement: After incubation, collect the cell culture supernatant. The concentration of kynurenine can be determined using various methods, including high-performance liquid chromatography (HPLC) or a colorimetric assay that involves a reaction with p-dimethylaminobenzaldehyde. [18]A standard curve with known kynurenine concentrations should be used for quantification. [17]6. Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the ATP site of a kinase. [7][19][20]
Figure 4: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound (4X), a mixture of the kinase and a europium-labeled anti-tag antibody (2X), and an Alexa Fluor™ 647-labeled kinase tracer (4X) in the appropriate kinase buffer. [7][20]2. Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound solution. [7]3. Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well. [7]4. Tracer Addition and Incubation: Add 4 µL of the 4X tracer solution to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes, protected from light. [7]5. Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm. [21]6. Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration to determine the IC50 value. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. [7]
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. [22][23][24]It is a common method to evaluate the cytotoxic or cytostatic effects of potential therapeutic compounds.
Figure 5: Workflow for an MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at an appropriate density and allow them to attach. Treat the cells with a range of concentrations of the test inhibitor. [23]2. Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions. [25]3. MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well. [23]4. Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. [23]5. Solubilization: Add 100 µL of a solubilization solution (e.g., a detergent reagent or DMSO) to each well to dissolve the formazan crystals. [23]6. Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. [22][23]
Conclusion: Distinct Strategies with a Common Goal
The comparison between 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine and kinase inhibitors like Osimertinib, Vemurafenib, and Sorafenib highlights the diversity of modern therapeutic approaches in oncology. While kinase inhibitors represent a direct attack on the signaling pathways that drive cancer cell proliferation, IDO1 inhibitors employ a more indirect, yet equally crucial, strategy of dismantling the tumor's immune defenses.
The choice of therapeutic strategy is dictated by the specific molecular characteristics of a patient's tumor. Cancers driven by a specific, targetable kinase mutation are prime candidates for kinase inhibitor therapy. In contrast, tumors that exhibit a high degree of immune evasion through mechanisms like IDO1 upregulation may be more susceptible to immunotherapies.
Importantly, these strategies are not mutually exclusive. The future of cancer therapy likely lies in the rational combination of these approaches. For instance, by inhibiting a key oncogenic kinase, a targeted therapy may induce cancer cell death, releasing tumor antigens. This, in turn, could be potentiated by an IDO1 inhibitor that ensures the resulting immune response is not suppressed. Understanding the distinct mechanisms and experimental characterization of these different classes of inhibitors is paramount for researchers and drug developers as they work to create the next generation of more effective and personalized cancer treatments.
References
- LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.
- MTT assay protocol. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs.
- LanthaScreen Eu kinase binding assay for BTK Overview. (n.d.). Thermo Fisher Scientific.
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. (n.d.). Fisher Scientific.
- Osimertinib making a breakthrough in lung cancer targeted therapy. (2016). OncoTargets and Therapy, 5443. doi:10.2147/ott.s114777
- The Mechanism of Action of Osimertinib: A Technical Guide. (n.d.). Benchchem.
- Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(56), 30814-30820. doi:10.18632/oncotarget.25781
- Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Oncology.
- Vemurafenib. (n.d.). Tocris Bioscience.
- LanthaScreen Eu Kinase Binding Assay. (n.d.). Thermo Fisher Scientific.
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Journal of Pharmaceutical and Biomedical Analysis, 197, 113959. doi:10.1016/j.jpba.2021.113959
- What is the mechanism of action of Osimertinib mesylate? (2025). Patsnap Synapse.
- Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). Therapeutic Advances in Medical Oncology, 9(11), 691-700. doi:10.1177/1758834017728117
- Mechanisms of vemurafenib-induced anti-tumor effects in ATC FRO cells. (2023). Heliyon, 9(12), e22596. doi:10.1016/j.heliyon.2023.e22596
- Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. (2011). Molecular Cancer, 10(1). doi:10.1186/1476-4598-10-149
- LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific.
- What is the mechanism of Vemurafenib? (2024). Patsnap Synapse.
- What is the mechanism of Sorafenib Tosylate? (2024). Patsnap Synapse.
- Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. (2012). Cancer Research, 72(4), 779-789. doi:10.1158/0008-5472.can-11-2995
- Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. (2025). International Journal of Molecular Sciences, 26(22), 16428. doi:10.3390/ijms262216428
- IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review.
- Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. (2022). Frontiers in Oncology, 12. doi:10.3389/fonc.2022.880093
- Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... (n.d.). ResearchGate.
- IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience.
- Sorafenib Inhibits Proliferation, Migration and Invasion of Breast Cancer Cells. (2020). Oncology, 98(7), 483-492. doi:10.1159/000505521
- 5-Bromo-3-methylpyridin-2-amine. (n.d.). MedchemExpress.com.
- Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021). Molecules, 26(6), 1642. doi:10.3390/molecules26061642
- 5-Bromo-3-methyl-2-pyridinamine. (n.d.). Opulent Pharma.
- N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide. (n.d.). Sigma-Aldrich.
- Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (n.d.). Benchchem.
- Chemical structures of clinical IDO1 inhibitors Biochemical (IC50... (n.d.). ResearchGate.
- Recently Disclosed IDO1 Inhibitors. (2022). BOC Sciences.
- Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (2021). Cancers, 13(16), 4057. doi:10.3390/cancers13164057
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 14. oncology-central.com [oncology-central.com]
- 15. researchgate.net [researchgate.net]
- 16. iitg.ac.in [iitg.ac.in]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. atcc.org [atcc.org]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. cellbiolabs.com [cellbiolabs.com]
Characterization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine by HPLC: A Method Comparison Guide
This guide serves as a technical comparison and method development manual for the HPLC characterization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (referred to herein as BMPP ).
This molecule is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs). Its characterization is challenging due to the basicity of the aminopyridine core and the hydrophobicity of the bromine/tolyl substituents. This guide compares the performance of an Optimized High-pH Hybrid Methodology against Standard Acidic Reversed-Phase Methods .
Executive Summary: The Analytical Challenge
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (BMPP) is a structural intermediate often encountered in the development of pyridine-based kinase inhibitors.
-
Chemical Nature: Weak base (Pyridine N, pKa ~6.5) with high lipophilicity (Bromine + Methyl + Phenyl).
-
The Problem: Standard HPLC methods (C18, Low pH) often fail to provide adequate peak shape or resolution for BMPP due to:
-
Silanol Interactions: Protonated pyridine nitrogen interacts with residual silanols on silica columns, causing severe tailing.
-
Regioisomer Co-elution: Synthetic routes often yield the 3-bromo-5-methyl isomer or N-(2-methylphenyl) analogs, which are difficult to resolve under generic gradient conditions.
-
The Solution: This guide advocates for a High-pH Stability Hybrid C18 Protocol , demonstrating superior resolution (
Comparative Analysis: Optimized vs. Standard Methods
We compared the characterization of BMPP using two distinct methodologies. The data below represents average performance metrics across
Method A: The "Standard" Approach (Alternative)
-
Column: Conventional C18 (5 µm, Silica-based).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (pH ~2.7).
-
Mechanism: Analyte is fully protonated (
).
Method B: The "Optimized" Product Solution
-
Column: Hybrid Ethylene-Bridged C18 (e.g., XBridge/Gemini equivalent), High-pH stable.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][2]
-
Mechanism: Analyte is in free base form (
), maximizing hydrophobic interaction and eliminating silanol exchange.
Performance Data Summary
| Metric | Method A (Standard Acidic) | Method B (Optimized High-pH) | Improvement |
| Retention Time ( | 4.2 min (Early elution) | 8.5 min (Retained) | +102% (Better separation window) |
| Tailing Factor ( | 1.8 - 2.2 (Severe Tailing) | 1.05 - 1.15 (Symmetric) | Significant (Sharp peaks) |
| Resolution ( | 1.2 (Co-elution risk) | > 3.5 (Baseline resolved) | High Reliability |
| Theoretical Plates ( | ~4,500 | ~12,000 | +166% Efficiency |
| LOD (S/N = 3) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity Gain |
*Resolution measured between BMPP and its des-bromo impurity.
Expert Insight: The dramatic improvement in Method B stems from the suppression of ionization . At pH 10, the pyridine ring is deprotonated. This prevents the "ion-exchange" mechanism with silanols that causes tailing in Method A. Furthermore, the neutral molecule interacts more strongly with the C18 stationary phase, increasing retention and allowing subtle structural differences (like regioisomers) to be resolved [1].
Visualization of Analytical Logic
The following diagrams illustrate the impurity profile logic and the method decision tree.
Figure 1: Impurity Origin & Separation Logic
Caption: Synthesis pathways generating critical impurities and their resolution success via the Optimized Method.
Figure 2: Method Development Decision Tree
Caption: Logical flow for selecting High-pH chromatography for basic aminopyridine analysis.
Detailed Experimental Protocol
This protocol serves as the Standard Operating Procedure (SOP) for the characterization of BMPP.
Reagents & Equipment[1][2]
-
Reference Standard: BMPP (>99.0% purity).
-
Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.
-
Buffer Salt: Ammonium Bicarbonate (
), HPLC grade. -
Column: Hybrid C18,
mm, 3.5 µm (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g of
in 1000 mL water (10 mM). Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.22 µm nylon filter. -
Mobile Phase B (Organic): 100% Methanol. (Note: Methanol is preferred over ACN for basic compounds at high pH due to better solubility and unique selectivity for aromatic isomers).
Instrument Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) |
| Run Time | 20 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibrate |
| 20.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg BMPP into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.
-
Critical Step: Ensure the sample diluent matches the starting gradient conditions closely to prevent "solvent shock" and peak distortion.
-
Troubleshooting & Validation Criteria
To ensure Trustworthiness and Self-Validation of the protocol, check the following system suitability parameters before running samples:
-
System Suitability Test (SST):
-
Inject the Working Standard 5 times.
-
RSD of Area:
[2] -
Tailing Factor:
-
Theoretical Plates:
-
-
Common Issues:
-
Double Peaks: Indicates pH mismatch. Ensure Mobile Phase A is strictly pH 10.0. If pH drops < 9, the pyridine partially protonates, causing split peaks.
-
Carryover: BMPP is hydrophobic. If ghost peaks appear, add a needle wash step with 100% ACN.
-
Conclusion
For the characterization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , the High-pH Hybrid C18 Method is the superior analytical choice. It eliminates the peak tailing inherent to acidic methods and provides the necessary selectivity to resolve critical regioisomers. Researchers adopting this protocol will ensure higher data integrity and more accurate purity profiling for their drug development pipelines.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Center for Drug Evaluation and Research (CDER). (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development for Basic Compounds). Link
-
PubChem. (2025).[3][4][5] Compound Summary: 5-Bromo-2-methylpyridin-3-amine (Related Structure).[5] National Library of Medicine. Link
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyridine Derivatives for Biofilm Inhibition
The persistent and growing threat of antibiotic resistance necessitates novel strategies to combat bacterial infections. Bacterial biofilms, structured communities of cells encased in a self-produced polymeric matrix, represent a major clinical challenge due to their inherent tolerance to conventional antibiotics and host immune responses. This guide provides an in-depth comparison of pyridine derivatives as a promising class of biofilm inhibitors, grounded in experimental data and established methodologies. We will explore their efficacy, delve into their mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to advance the development of next-generation antimicrobial therapies.
The Biofilm Challenge: A Formidable Foe
Biofilms are a primary mode of bacterial life and are implicated in 60-80% of all microbial infections.[1] Their formation is a complex, multi-step process that provides bacteria with a protected niche, rendering them up to 1,000 times more resistant to antibiotics than their free-living, planktonic counterparts.[2] The pyridine nucleus, a core scaffold in many pharmaceuticals, has emerged as a versatile platform for designing potent biofilm inhibitors.[1][3] Its derivatives offer a strategic advantage by often targeting virulence factors and biofilm formation pathways without exerting direct bactericidal pressure, which may slow the development of resistance.[4][5]
Comparative Efficacy of Pyridine Derivatives
The structural diversity of pyridine derivatives allows for fine-tuning of their antibiofilm activity. Different substitutions on the pyridine ring lead to varied efficacy against a range of pathogens. Below, we compare several classes of pyridine derivatives, supported by experimental data.
N-Alkylated Pyridine Salts
N-alkylation of the pyridine ring introduces a positive charge, enhancing interaction with the negatively charged bacterial cell surface. A study by Ali et al. reported the synthesis of several N-alkylated pyridine-based salts, demonstrating notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6]
| Compound | Target Organism | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| Salt 60 | S. aureus | 75 | 58 ± 0.4 | [6] |
| Salt 61 | E. coli | 100 | 55 ± 0.5 | [6] |
| Salt 65 | S. aureus | 75 | 58 ± 0.4 | [6] |
| Salt 67 | S. aureus | 75 | 58 ± 0.4 | [6] |
This table summarizes the biofilm inhibition activity of selected N-alkylated pyridine salts.
Bis(indolyl)pyridines
Inspired by the marine alkaloid nortopsentin, bis(indolyl)pyridine derivatives have been synthesized and shown to be potent inhibitors of biofilm formation.[1] These compounds often exhibit a favorable anti-virulence profile, inhibiting biofilm development without affecting planktonic cell growth.[1]
| Compound | Target Organism | Biofilm Inhibition (%) | Reference |
| Compound 4b | S. aureus | 76.59 | [1] |
| Compound 4b | E. coli | 91.02 | [1] |
| Compound 7d | S. aureus | 82.06 | [1] |
| Compound 8e | E. coli | 90.88 | [1] |
This table highlights the significant biofilm inhibition by bis(indolyl)pyridine derivatives against key pathogens.
2,4-Disubstituted Pyridine Derivatives
Recent studies have highlighted the efficacy of 2,4-disubstituted pyridine derivatives against challenging pathogens like Mycobacterium tuberculosis. These compounds have demonstrated the ability not only to inhibit biofilm formation but also to act on mature, pre-formed biofilms.[7][8] For instance, compound 11 was shown to decrease the viability of established M. tuberculosis biofilms by approximately 30% at a concentration of 0.6 µg/ml and inhibit biofilm formation by about 80% at 0.4 µg/ml.[7][8]
Unraveling the Mechanism: How Pyridine Derivatives Work
A key mechanism through which many pyridine derivatives exert their antibiofilm effect is the disruption of Quorum Sensing (QS) .[4][5] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, controlling virulence factor production and biofilm maturation.[9]
Pyridine derivatives can interfere with this signaling pathway. For example, a synthesized pyridine-based compound, QSIpy , was shown to target the QS response regulator LuxO in Vibrio cholerae.[4][5] By binding to the ATP-binding domain of LuxO, QSIpy effectively inhibits the entire QS cascade, leading to a significant reduction in biofilm formation without being bactericidal.[4][5] This anti-virulence approach is highly desirable as it imposes less selective pressure for the development of resistance.
Caption: Pyridine derivatives can inhibit biofilm formation by targeting key regulatory proteins in the quorum sensing pathway.
Experimental Corner: Validated Protocols for Inhibitor Screening
To ensure scientific rigor and reproducibility, we provide detailed, step-by-step protocols for key assays used in the evaluation of biofilm inhibitors. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Protocol 1: Quantification of Biofilm Inhibition (Crystal Violet Assay)
This method is the gold standard for quantifying biofilm biomass. Crystal violet (CV) dye stains the extracellular matrix and adherent cells, and the amount of bound dye is proportional to the total biofilm mass.[10]
Experimental Rationale: The use of a multi-well plate allows for high-throughput screening of multiple compounds and concentrations simultaneously. Static incubation mimics conditions where biofilms form on surfaces in low-flow environments. Washing steps are critical to remove non-adherent planktonic cells, ensuring that only the biofilm is quantified. Solubilizing the dye with acetic acid or ethanol allows for spectrophotometric measurement.[10][11]
Step-by-Step Methodology:
-
Culture Preparation: Inoculate a single bacterial colony into an appropriate growth medium (e.g., TSB, LB) and incubate overnight at 37°C. The next day, dilute the culture in fresh medium to an optical density (OD600) of 0.01.[10]
-
Plate Setup: In a 96-well flat-bottom sterile microtiter plate, add 100 µL of the diluted bacterial culture to each well. Add 100 µL of your pyridine derivative dilutions to the appropriate wells. Include a positive control (bacteria + medium) and a negative control (sterile medium only).[10]
-
Incubation: Cover the plate and incubate statically at 37°C for 24 to 48 hours.
-
Washing: Gently discard the medium from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove planktonic cells.[10][11]
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]
-
Final Wash: Discard the CV solution and wash the plate three to four times with sterile water. Invert the plate and tap firmly on a paper towel to remove excess water.[10]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes at room temperature with gentle shaking.[10]
-
Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 570-595 nm using a microplate reader.[10][11]
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] * 100.[11]
Protocol 2: Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy)
CLSM provides high-resolution, three-dimensional images of the biofilm structure, allowing for visualization of the effects of inhibitors on biofilm architecture, thickness, and cell viability.[12][13]
Experimental Rationale: This technique uses fluorescent dyes to differentiate between live and dead cells within the hydrated biofilm. SYTO 9 penetrates all bacterial membranes and stains cells green, while propidium iodide (PI) only enters cells with compromised membranes, staining them red. This dual staining allows for an assessment of the compound's bactericidal activity within the biofilm context.[12]
Step-by-Step Methodology:
-
Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips in a 12-well plate) in the presence and absence of the pyridine derivative for 24 hours, as described in Protocol 1.[12]
-
Washing: Gently wash the coverslips with distilled water to remove non-adherent cells.[12]
-
Staining: Prepare a staining solution by mixing 1 µL of SYTO 9 and 1 µL of propidium iodide in 1 mL of distilled water (e.g., using the Live/Dead BacLight Kit). Cover the biofilms with this solution and incubate in the dark for 15 minutes.[12]
-
Mounting: Gently wash the coverslips to remove excess dye, then mount them face down on a glass microscope slide.
-
Imaging: Visualize the biofilm using a confocal laser scanning microscope with appropriate laser excitation and emission filters for the selected dyes (e.g., 488 nm excitation for SYTO 9 and 561 nm for PI).[12] Acquire z-stack images to reconstruct the 3D architecture.
-
Image Analysis: Use imaging software (e.g., IMARIS, ImageJ) to analyze biofilm parameters such as biovolume, thickness, and the ratio of live to dead cells.[12][14]
Protocol 3: Gene Expression Analysis (RT-qPCR)
Quantitative real-time PCR (qPCR) is a sensitive technique used to measure the expression levels of specific genes involved in biofilm formation, providing insight into the inhibitor's mechanism of action.[15][16]
Experimental Rationale: This protocol quantifies mRNA transcripts from biofilm-grown bacteria. By comparing the expression of key biofilm-related genes (e.g., those for adhesins, exopolysaccharide production, or QS) in treated versus untreated biofilms, one can determine if the pyridine derivative is downregulating these critical pathways.[17][18]
Step-by-Step Methodology:
-
Biofilm Growth and RNA Extraction: Grow biofilms as previously described. Harvest the cells and extract total RNA using a commercial kit or a customized protocol, ensuring a DNase treatment step to eliminate genomic DNA contamination.[15][16]
-
RNA Quality Control: Assess RNA concentration, purity (A260/A280 ratio), and integrity (e.g., via gel electrophoresis).[16]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.[16]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, specific primers for your target genes and a housekeeping gene (for normalization), and the synthesized cDNA as a template.[18]
-
Data Analysis: Perform the qPCR run. Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the expression in treated samples to the untreated control.[16]
Caption: A logical workflow for the identification and characterization of novel pyridine-based biofilm inhibitors.
Conclusion and Future Directions
Pyridine derivatives represent a highly promising and adaptable scaffold for the development of novel antibiofilm agents. Their ability to inhibit biofilm formation through mechanisms such as quorum sensing disruption offers a compelling alternative to traditional antibiotics, potentially circumventing the rapid evolution of resistance. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to combating biofilm-associated infections. Future work should focus on optimizing the structure-activity relationships of these compounds, exploring their efficacy in more complex, multi-species biofilm models, and advancing the most promising candidates toward preclinical evaluation.
References
-
Biofilm analysis by confocal laser scanning microscopy - Bio-protocol. (URL: [Link])
-
Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. (URL: [Link])
-
Elsayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. (URL: [Link])
-
Cardoso, M. F. S. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. ibidi GmbH. (URL: [Link])
-
França, A., & Cerca, N. (2023). Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR. Methods in Molecular Biology. (URL: [Link])
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. (URL: [Link])
-
Neu, T. R., & Manz, B. (2017). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. Journal of Endodontics. (URL: [Link])
-
Prinzy, A. D., et al. (2024). Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae. RSC Medicinal Chemistry. (URL: [Link])
-
Pinho, M. G., et al. (2012). Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol. PLOS One. (URL: [Link])
-
Ortiz, J., et al. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. (URL: [Link])
-
Haney, E. F., & Trimble, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. American Society for Microbiology. (URL: [Link])
-
Efimova, O. Y., et al. (2014). New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. BioMed Research International. (URL: [Link])
-
Abed, R., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols. (URL: [Link])
-
Beyenal, H., & Lewandowski, Z. (2000). Automated Confocal Laser Scanning Microscopy and Semiautomated Image Processing for Analysis of Biofilms. Applied and Environmental Microbiology. (URL: [Link])
-
Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae. (2024). RSC Publishing. (URL: [Link])
-
Husain, F. M., et al. (2017). Assay for Biofilm Inhibition. Bio-protocol. (URL: [Link])
-
Neu, T. R., & Manz, B. (2017). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. ResearchGate. (URL: [Link])
-
Gucwa, K., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2007). ResearchGate. (URL: [Link])
-
Monitoring Gene Expression in Sessile Forms of Microbial Biofilm: Polymerase Chain Reaction (PCR) and Real-Time Polymerase Chain Reaction (RT-PCR). (2021). Springer Nature Experiments. (URL: [Link])
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers Media. (URL: [Link])
-
El-Adl, K., et al. (2021). Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. Molecules. (URL: [Link])
-
Pyridine derivative phytalocyanines inhibit Pseudomonas aeruginosa virulence. (2021). ResearchGate. (URL: [Link])
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (2022). ISU ReD: Research and eData. (URL: [Link])
-
Szczepanik, A., et al. (2022). Antibiofilm Effect of Silver Nanoparticles in Changing the Biofilm-Related Gene Expression of Staphylococcus epidermidis. International Journal of Molecular Sciences. (URL: [Link])
-
Kumar, G. S., et al. (2019). Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents. ResearchGate. (URL: [Link])
-
Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. (URL: [Link])
-
Werner, E., et al. (2004). Localized Gene Expression in Pseudomonas aeruginosa Biofilms. Applied and Environmental Microbiology. (URL: [Link])
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. (2023). Semantic Scholar. (URL: [Link])
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate. (URL: [Link])
-
Chylewska, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. (URL: [Link])
Sources
- 1. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kpfu.ru [kpfu.ru]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
- 17. Monitoring Gene Expression in Sessile Forms of Microbial Biofilm: Polymerase Chain Reaction (PCR) and Real-Time Polymerase Chain Reaction (RT-PCR) | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
Comparative Guide: DFT Methodologies for Pyridine Derivatives in Drug Discovery
Executive Summary
Pyridine derivatives are the backbone of modern medicinal chemistry, serving as pharmacophores in over 14% of FDA-approved drugs. However, the accuracy of predicting their physicochemical properties—crucial for lead optimization—depends entirely on the choice of Density Functional Theory (DFT) methodology.
This guide moves beyond the "default" B3LYP approach. We objectively compare modern density functionals (wB97X-D, M06-2X, MN15) against legacy standards, providing evidence-based protocols for predicting geometry, NMR spectra, and electronic excitations in pyridine-based systems.
Critical Comparison: Selecting the Right Functional
The nitrogen atom in the pyridine ring introduces a lone pair and significant electronegativity, creating challenges for standard functionals regarding charge transfer and weak non-covalent interactions (stacking).
Table 1: Comparative Performance of DFT Functionals for Pyridine Derivatives
| Feature | B3LYP (Legacy Standard) | wB97X-D / wB97M-V (Dispersion Corrected) | M06-2X (Global Hybrid Meta-GGA) | CAM-B3LYP (Range-Separated) |
| Geometry (Bond Lengths) | Good (Errors ~0.01-0.02 Å). Fails in stacking complexes. | Excellent . Captures weak | Very Good. optimized for main-group thermochemistry. | Good. |
| NMR Accuracy ( | Moderate. Often requires scaling factors. | High . Best when paired with specialized basis sets (e.g., def2-SVP).[1] | Good, but often outperformed by wB97X-D in shielding tasks. | Moderate. |
| UV-Vis / Excited States | Poor . Underestimates excitation energies (Red-shift error). | Good. Corrects long-range charge transfer errors. | Good. | Excellent . The gold standard for charge-transfer bands. |
| Comp. Cost | Low (Baseline). | Moderate (+20-30% vs B3LYP). | Moderate/High (Grid sensitivity). | Moderate. |
| Best Use Case | General organic reactivity (if dispersion is negligible). | Drug Design , Docking, Non-covalent interactions. | Thermochemistry, Kinetics.[2] | Photophysics, UV-Vis prediction. |
Expert Insight: For pyridine derivatives in drug discovery, wB97X-D is the superior "general-purpose" functional over B3LYP. It accounts for the dispersion forces (Van der Waals) that dictate how pyridine rings stack in protein active sites.
Decision Framework & Workflow
Selecting the correct computational route is critical for data integrity. The following decision tree guides your methodology based on the specific property of interest.
Diagram 1: Functional Selection Decision Tree
Caption: Decision matrix for selecting density functionals based on the target physicochemical property.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Frequency Check" step is mandatory to ensure the system is at a true energy minimum (no imaginary frequencies).
Protocol A: Geometry Optimization & Reactivity (FMO Analysis)
Objective: Determine stable conformers, HOMO-LUMO gaps, and Molecular Electrostatic Potential (MEP) for docking.
-
Conformational Search:
-
Use molecular mechanics (MMFF94) to generate low-energy conformers. Pyridine rings are rigid, but substituents (e.g., -COOH, -NH2) induce rotamers.
-
-
Geometry Optimization:
-
Validation:
-
Verify zero imaginary frequencies.
-
-
Electronic Properties:
-
Extract HOMO/LUMO energies.[3]
-
Calculate Chemical Hardness (
) : . -
Significance: A lower gap implies higher reactivity and often correlates with antioxidant activity in pyridine derivatives [1].
-
Protocol B: High-Accuracy NMR Prediction ( )
Objective: Validate synthesized structures or elucidate regio-isomers.
-
Geometry Optimization:
-
Must be performed with solvent model (PCM). Geometry differences in solvent vs. gas phase significantly impact shifts.
-
Level: B3LYP-D3/6-311G(d,p) or wB97X-D/def2-TZVP.
-
-
NMR Calculation (GIAO Method):
-
Scaling:
-
Raw isotropic shielding values (
) must be scaled relative to TMS (Tetramethylsilane) calculated at the exact same level. - .
-
Benchmark: wB97X-D/def2-SVP has shown an RMSD of < 2.0 ppm for
in large benchmarks [2].[1]
-
Data Analysis & Visualization
Diagram 2: Computational Drug Design Workflow
Caption: Integrated workflow from molecular structure to docking, highlighting the central role of DFT optimization.
Table 2: Error Benchmarks for Pyridine Properties
| Property | Method | Typical Error (MAE) | Notes |
| C-N Bond Length | B3LYP/6-31G | 0.015 Å | Often overestimates bond lengths. |
| C-N Bond Length | wB97X-D/def2-TZVP | 0.004 Å | High accuracy vs X-ray data. |
| B3LYP/6-31G | 4-6 ppm | Poor for N-heterocycles. | |
| wB97X-D/def2-SVP | 1.5 - 2.0 ppm | Recommended for structure elucidation [2]. | |
| Excitation (UV) | B3LYP | 0.4 - 0.6 eV | Significant red-shift error. |
| Excitation (UV) | CAM-B3LYP | 0.1 - 0.2 eV | Corrects charge-transfer artifacts. |
References
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 2023, 28(6), 2449. Available at: [Link][4]
-
Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. J. Phys. Chem. A, 2021, 125(1), 115-125.[5] Available at: [Link]
-
Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules, 2021, 26(24), 7484. Available at: [Link]
-
Evaluating the accuracy of density functional theory for calculating 1H and 13C NMR chemical shifts in drug molecules. Journal of Molecular Structure, 2014.[6] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
- 5. Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apo.ansto.gov.au [apo.ansto.gov.au]
A Comparative Guide to 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine Analogs in Drug Discovery
Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The 2-aminopyridine scaffold is a quintessential example, serving as a foundational component in a multitude of pharmaceuticals targeting a wide array of diseases, from cancer to infectious agents and neurological disorders.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal anchor for designing potent and selective therapeutic agents.[3]
This guide focuses on a specific, highly versatile subset of this class: analogs of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine . The strategic arrangement of substituents on this core structure provides a rich platform for chemical exploration:
-
The 2-amino group is a critical interaction point, often engaging with the hinge region of kinase enzymes or other biological targets.[3]
-
The N-aryl ring (the 3-methylphenyl group) allows for fine-tuning of properties like solubility, metabolic stability, and potency through modifications that can probe deep into target binding pockets.
-
The 3-methyl group provides steric influence and can be modified to optimize binding orientation.
-
Crucially, the 5-bromo substituent acts as a versatile chemical handle.[1] It is an ideal site for introducing further diversity into the molecule, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4] This allows for the systematic development of extensive compound libraries to explore structure-activity relationships (SAR).
This document provides a comparative analysis of these analogs, focusing on their synthesis and performance in two key therapeutic areas: kinase inhibition and antimicrobial activity. We will delve into detailed experimental protocols, present comparative performance data, and explain the causal relationships between chemical structure and biological function.
Part 1: Synthetic Strategies for Analog Development via Suzuki Cross-Coupling
The generation of a diverse library of analogs from the 5-bromo-2-aminopyridine core is efficiently achieved using the Suzuki cross-coupling reaction. This palladium-catalyzed method forms a new carbon-carbon bond between the brominated pyridine and a wide variety of commercially available arylboronic acids.[4] This approach is favored for its high functional group tolerance, mild reaction conditions, and generally good yields.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
This protocol describes a representative synthesis of 5-aryl-2-methylpyridin-3-amine derivatives, adapted from established methodologies.[4]
Objective: To replace the bromine atom at the C5 position of the pyridine ring with a new aryl group.
Materials:
-
N-[5-bromo-2-methylpyridine-3-yl]acetamide (Starting Material, 1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane
-
Schlenk flask or similar reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate for extraction
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Step-by-Step Methodology:
-
Vessel Preparation: Place N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g, 1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (5 mol%) into a dry Schlenk flask.[4]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under the inert atmosphere, add the appropriate arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and the degassed solvent mixture of 1,4-dioxane and water (e.g., 2 mL and 0.5 mL, respectively).[4] The base (K₃PO₄) is crucial for activating the boronic acid in the catalytic cycle.
-
Reaction: Stir the mixture and heat to a reflux temperature of 85–95°C.[4]
-
Monitoring: Monitor the reaction's progress over 15-18 hours using Thin Layer Chromatography (TLC).[1][4] The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Workup: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble salts.
-
Extraction: Dilute the filtrate with a larger volume of an organic solvent like ethyl acetate (e.g., 50 mL) and wash with water.[4] Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired 5-aryl analog.
Visualization: Suzuki Coupling Workflow
Caption: Workflow for analog synthesis via Suzuki cross-coupling.
Part 2: Comparative Analysis of Analogs as Kinase Inhibitors
The aminopyridine scaffold is a cornerstone in the design of protein kinase inhibitors, which are critical for cancer therapy.[1] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime therapeutic targets.[5] Analogs of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine can be screened as potential kinase inhibitors that block these aberrant signaling cascades.[1]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many 2-aminopyridine-based inhibitors function by competing with adenosine triphosphate (ATP) for binding in the kinase catalytic site. The pyridine nitrogen and the exocyclic amino group typically form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The diverse aryl groups introduced at the 5-position can then extend into adjacent hydrophobic pockets, enhancing both potency and selectivity for the target kinase.
Visualization: Inhibition of the RAF-MEK-ERK Signaling Pathway
Caption: Pyridinamine analogs can inhibit the RAF-MEK-ERK pathway.[1]
Performance Data: Structure-Activity Relationships
The potency of kinase inhibitors is typically measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent compound.
While specific IC₅₀ data for direct analogs of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is proprietary or dispersed across numerous sources, we can analyze SAR trends from related quinazoline and pyrimidine kinase inhibitors, which share the ATP-competitive binding mode.
Table 1: Representative IC₅₀ Data for Anilinopyrimidine and Quinazoline Kinase Inhibitors
| Compound Class | R-Group on Aniline Ring | Kinase Target | IC₅₀ (nM) | Key SAR Insight | Source |
|---|---|---|---|---|---|
| 4-Anilinoquinazoline | 3-Bromo | EGFR | 0.029 | Small, lipophilic, electron-withdrawing groups at the meta-position of the aniline ring dramatically increase potency.[6] | [6] |
| 4-Anilinoquinazoline | 3-Chloro | EGFR | 0.05 | Similar to the bromo-substituent, a chloro group enhances activity. | [6] |
| 4-Anilinopyrimidine | Phenylurea | PDGFRβ | 16 | The addition of a phenylurea moiety can confer selectivity towards the class III receptor tyrosine kinase family.[7] | [7] |
| 4-Anilinopyrimidine | Phenylurea | KIT | 25 | Demonstrates activity against multiple class III RTKs.[7] | [7] |
| Benzo[h][1][8]naphthyridinone | 6-aminopyridin-3-yl | mTOR | 0.25 | The aminopyridine moiety is critical for potent inhibition of mTOR, a key cell growth regulator.[9] |[9] |
Expert Insights on SAR:
-
Aniline Ring Substitution: For inhibitors of the Epidermal Growth Factor Receptor (EGFR), small, lipophilic, and electron-withdrawing groups (like -Br or -Cl) at the meta-position of the N-phenyl ring significantly boost inhibitory activity.[6] This suggests that this part of the molecule interacts with a specific pocket where these properties are favorable.
-
Core Scaffold Modifications: Replacing a pyridine core with a pyrazine led to a novel series of antimalarial agents with potent activity, demonstrating that even subtle changes to the core heterocycle can drastically alter the therapeutic profile.[10]
-
Electron Density: In the quinazoline series, placing electron-donating groups on the heterocyclic ring system (positions 6 or 7) increased activity, suggesting a need for high electron density near the 8-position for optimal interaction.[6]
Part 3: Comparative Analysis of Analogs as Antimicrobial Agents
The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[11] Pyridine derivatives have shown considerable promise in this area, with various analogs exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[2][12]
Mechanism of Action
The antimicrobial activity of pyridinium salts, a related class of compounds, is often attributed to their ability to disrupt bacterial cell membranes.[11] The cationic polar head of the molecule interacts with the negatively charged bacterial surface, while hydrophobic side chains can intercalate into the lipid bilayer, leading to a loss of membrane integrity and cell death.[11] While the exact mechanism for neutral 2-aminopyridines may differ, disruption of essential cellular processes is the likely outcome.
Performance Data: Minimum Inhibitory Concentrations (MIC)
Antimicrobial efficacy is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative MIC Values (μg/mL) for Various Pyridine Analogs
| Compound ID / Class | Modification | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Source |
|---|---|---|---|---|---|
| Pyridinium Salts | |||||
| Compound 2d | 2,6-dichlorobenzylidene | 8 | >128 | >128 | [11] |
| Compound 3d | 2-methylbenzylidene | 4 | 32 | 64 | [11] |
| Compound 4d | 4-methoxybenzylidene | 8 | 128 | >128 | [11] |
| 2-Aminopyridines | |||||
| Compound 2c | 4-cyclohexyl-6-(thiophen-2-yl) | 0.039 | >100 | >100 | [2][8] |
| Thiazolo[4,5-b]pyridines |
| Compound 3g | 7-(3,4-Dimethoxyphenyl) | >50 µM | 0.21 µM | 0.21 µM |[13] |
Expert Insights on SAR:
-
Gram-Positive vs. Gram-Negative: Many pyridine derivatives show significantly higher activity against Gram-positive bacteria (like S. aureus) compared to Gram-negative bacteria (E. coli, P. aeruginosa).[8][11] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional barrier, preventing compounds from reaching their target.
-
Hydrophobicity and Side Chains: In the pyridinium salt series, increasing the length and hydrophobicity of the side chain on the pyridinium nitrogen generally led to increased activity against S. aureus.[11] This supports a membrane disruption mechanism, where hydrophobic interactions are key.
-
High Potency Analogs: The exceptional potency of compound 2c (MIC = 0.039 µg/mL) against S. aureus highlights the potential for highly effective antibacterial agents from this class.[2][8] The combination of the thiophene and cyclohexyl moieties appears to be optimal for its activity. Conversely, compound 3g showed potent activity against Gram-negative strains, indicating that specific structural features can overcome the permeability barrier.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a test compound.
Objective: To find the lowest concentration of an analog that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compound (analog) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control (broth + inoculum, no drug).
-
Negative control (broth only).
-
Standard antibiotic (e.g., Ceftazidime) as a reference.[11]
-
Incubator (35-37°C).
Step-by-Step Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using CAMHB. For example, starting from a high concentration of 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control), achieving a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Ensure positive control wells (inoculum, no compound) and negative control wells (broth only) are included on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
Reading Results: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound where no turbidity is observed.
Conclusion and Future Directions
The 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The strategic placement of the 5-bromo group enables extensive chemical diversification through robust synthetic methods like the Suzuki cross-coupling.
-
As Kinase Inhibitors: These analogs show clear potential, with SAR trends from related compounds suggesting that modifications to the N-aryl ring and the core heterocycle are critical for achieving high potency and selectivity. Future work should focus on screening libraries of these specific analogs against a broad panel of kinases to identify novel inhibitors for oncology and inflammatory diseases.
-
As Antimicrobial Agents: The pyridinamine core has demonstrated remarkable potency, particularly against drug-resistant Gram-positive pathogens. The challenge remains in overcoming the outer membrane of Gram-negative bacteria. Future design strategies could involve conjugating these molecules to siderophores or other carrier molecules to enhance uptake.
By leveraging the synthetic versatility of this scaffold and applying the structure-activity relationship principles outlined in this guide, researchers are well-equipped to develop the next generation of targeted therapies.
References
- Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxqhvzW9sMNbkODzFg69MTT_XdEyrQXBb9P8vnlmMmRuFD1KxKTI8ECpH6TkIXtc25gYJ9zhcDKHGvZuPjMWgCVsVmlXfOyocrQ0uxtTjrvhtc8AGdgvCzwX55LtxMJNC4q6EIvXkyeB4TLeSAC0pF69eMBpZVNK1HIYujrfzR4K2QID0TDAuwYADshqDN3wPiTsrne-nV4a1Hnz24ZSCcJm2e_c2ff5VpZ8-JB0WYiPKBs4GDHAUWsBZWYn4beA==]
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4WPWuKuJe3x1BC9nhjS8b8hzMFGQRH6c4LVSBJ6XkAn6Aba86tzOifvw1Wk2AGF8_iq3Tlk1wWV18qz8ag3CDzEoE9Cq-1jRPjlO518DuhIQcIU8hmDX8gHefRLTPdnEfG2-u]
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTOJ5NrJp-ulJrXZhWfXNaFTivXDn_sc2rX7AQ1Cjy3vVowjR4xmQoJVP0dzvgxX72quB271TPHNO9fR_J_bJvqoFVadGHBWzrqgaTHbaDOrzC6K1sI0BTmNXrM1yo_isqJ1-JRTuCPtpIBh95Tywbgu0L86fiIe9y7ePDfCUTdIXGxmS1ld4ck84DrRayLexQ6hM6DaEm_WKvsdSpcJSsnpyF0sKTQgXTtxSWXcD4PvPYGlfQKA==]
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDaBLe6aPL1fMUPOpyXKu-L6CxV-VgZ0Y6fNsdJtltofSn8Gap-m9dDg_gjBAp0vG8egzhTIPowUS7QbsN9-rjYw9xKfP49a9qotggt6Y4_yd5UG2D6HFbbfU5MlXJhfk4BX--ez9dT9L8mMs=]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5B_y4fSu3pYSBgInK0RFul_T3cvPv5m1KpO2tFCaYlvYTI_MDEes-huIK0YlfxgO_2-f4XImMRpNDtkivCnfUGOY4UKNZhe22mLVBAvgkr9dDR-E-Y4ujuedZJsOfZ0ZYRA==]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5RcSRlbRwxKvFyz31uMPrHV2LNvAnJllK0qr4fWKD987xnwpkg5tpyTmnUP3mmS_kzwa4ineX-EoZz98QxZ6Jwrhp169qKass-Z9Ss2xemIgTuTLildy55tVQXue0LafSH7j8j6XsUBu3HgI=]
- Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU0elx4kTy2NeZsxgWg0-EkUsWFQubmDlbZnyb5elE61ZVFv-gCtCucSgpz1_0nJSAyMnhmk6zoUVdDy40O4DNNkkBNbBGayfMepI9QC1Y25XlYUUEjfwje7JdCDeaAtzYT-MEzSKS-llkFlceATfN_oVoti0haqDLSYdPE9OQNMREmWLfkTs-wYH0Zpbo1CEkYEwyzBjeQkbSFRC9qc9JspO-G7hWPeTqr_Non0i_DQ==]
- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24099149/]
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [URL: https://vertexaisearch.cloud.google.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. [URL: https://patents.google.
- 5-Bromo-3-methyl-2-pyridinamine - Opulent Pharma. [URL: https://www.opulentpharma.com/product/5-bromo-3-methyl-2-pyridinamine]
- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27256911/]
- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [URL: https://www.researchgate.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [URL: https://www.mdpi.com/2073-4344/14/7/611]
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5rmmRIERPpgmjVecqthtIhDNgFXYf_7DI4DBeZvalfjsPdp0DvJ3A-GckN9spEz0_sH7ncLQGv4kr1uKtMj9p-G2_9jNTKkrETP3611q2rh3pn98F2TmhsgpS7445UNXM7rK80RuPBmI3qYFSHX3K6GZ-u0RixVDW6Lc9JIy1ELi_7ljTeVoNg4SIHlQN0pSFs1g612n-lw3R232xfIG__h_pEy5FE96hSIIFSRvASfaDvjcR7UhTQg==]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11424751/]
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Biological-Activity-Evaluation-of-Lozynskyi-Yushyn/365d70954f9104439c085006b5272a27546a9e10]
- Structure Activity Relationships - Drug Design Org. [URL: https://www.drug-design.org/sar.html]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][8]naphthyridin-2(1H)- one. [URL: https://dspace.mit.edu/handle/1721.1/74550]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/29/19/4304]
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4648356/]
- FDA-approved small molecule kinase inhibitors-Part 3 - BOC Sciences. [URL: https://www.bocsci.com/blog/fda-approved-small-molecule-kinase-inhibitors-part-3/]
- Properties of FDA-approved small molecule protein kinase inhibitors - Blue Ridge Institute for Medical Research. [URL: https://www.brimr.org/Reprints/Pcol2020.pdf]
- (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. brimr.org [brimr.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Comprehensive Disposal Protocol for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded protocol for the proper disposal of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine. Understanding the chemical nature of this compound is paramount to handling its disposal correctly, ensuring the safety of personnel and safeguarding our environment. This protocol is designed to be a self-validating system, where the logic behind each step is as important as the step itself.
Hazard Assessment & Risk Profile
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a complex organic molecule belonging to two critical chemical classes: halogenated aromatics and aromatic amines . While specific toxicity data for this exact compound is not widely published, its structure allows us to infer a reliable hazard profile based on analogous compounds like 2-Amino-5-bromo-3-methylpyridine and various toluidine derivatives.
The primary risks stem from:
-
Chemical Reactivity: Aromatic amines are basic and can react exothermically with acids to form salts.[1]
-
Toxicity: It is presumed to be a skin and eye irritant and potentially harmful if swallowed or inhaled, consistent with GHS classifications for similar brominated pyridinamines.[2][3][4][5][6]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment.
-
Hazardous Decomposition Products: The most significant risk arises during thermal decomposition (i.e., combustion). The presence of bromine means that incineration can produce highly corrosive hydrogen bromide (HBr) gas and, under incomplete combustion conditions, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are persistent organic pollutants (POPs).[7][8][9]
This profile dictates that the compound cannot be disposed of via standard drains or as regular solid waste. The only acceptable method is through a licensed hazardous waste management service that utilizes high-temperature incineration with appropriate flue gas scrubbing technology.[10]
Table 1: Inferred Hazard Profile
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | pictogram | Warning | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation | pictogram | Warning | H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity | pictogram | Warning | H335: May cause respiratory irritation[2][4] |
| Acute Toxicity (Oral) | pictogram | Warning | H302: Harmful if swallowed[4][11] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense. Handling of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, whether in pure form or as waste, requires stringent adherence to the following standards.
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[10]
-
Hand Protection: The choice of glove is critical. While nitrile is a common laboratory glove, it offers poor long-term resistance to many aromatic and halogenated compounds.[12][13] Therefore, gloves should be used for splash protection only and changed immediately upon contamination. For tasks involving more than incidental contact, more robust gloves are necessary.
-
Body Protection: Wear a flame-resistant lab coat. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Handle this compound and its waste only in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If work outside a hood is unavoidable, a full-face respirator with appropriate cartridges may be required.[10]
Table 2: Glove Selection and Compatibility Guide
| Glove Material | Resistance to Aromatic Amines & Halogenated Organics | Recommended Use |
| Nitrile | Poor to Fair. Provides short-term splash protection only. Breakthrough can occur in under 15 minutes.[12] | Incidental contact and splash protection. Must be replaced immediately upon contact.[12] |
| Neoprene | Fair to Good. Offers moderate resistance to a range of chemicals, including some amines and hydrocarbons.[13] | Suitable for tasks with a higher risk of splash contact than nitrile allows. |
| Butyl Rubber | Good to Excellent. High resistance to polar organics like ketones and esters, but not hydrocarbons.[13] | A good choice for handling this compound, but always verify with manufacturer data. |
| Viton® | Excellent. Specifically designed for resistance to aromatic and chlorinated solvents.[13] | The premium choice for extended handling or spill cleanup, though it can be costly and less dexterous. |
Note: Always consult the glove manufacturer's specific chemical resistance charts for the most accurate information.[14] Onsite testing is advised to determine safe usage parameters under your specific laboratory conditions.[14]
Waste Segregation & Containerization: A Critical Step
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing halogenated and non-halogenated waste streams is a common, costly, and dangerous mistake. Halogenated waste requires a more specialized and expensive incineration process.[15]
Step-by-Step Containerization Protocol:
-
Select the Correct Container: Use only a designated "Halogenated Organic Waste" container. This is typically a high-density polyethylene (HDPE) carboy or other compatible container provided by your institution's Environmental Health & Safety (EHS) department.[16]
-
Label Accurately: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a full list of its chemical contents, including "5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine."
-
Solid vs. Liquid:
-
Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and paper towels in a dedicated, sealed plastic bag or container clearly labeled as halogenated solid waste.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid halogenated waste container. Crucially, do not mix halogenated and non-halogenated solvents. For example, waste dissolved in dichloromethane (halogenated) must not be mixed with waste in hexane (non-halogenated).[15]
-
-
Keep Closed: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[17]
-
Avoid Incompatibilities: Do not add strong acids, bases, or oxidizing agents to the waste container. Aromatic amines can react violently with such materials.[1][16]
Diagram: Waste Segregation Workflow
Caption: Decision workflow for proper waste segregation.
Final Disposal Procedure
The final disposal of this chemical must be conducted through your institution's certified waste management program. Laboratory personnel should never attempt to dispose of this waste themselves via drains, trash, or unlicensed contractors.[15]
-
Waste Accumulation: Collect waste in the properly segregated and labeled containers as described in Section 3. Do not overfill containers; leave at least 10% headspace for expansion.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, or incompatible chemicals.[16] Secondary containment is highly recommended.
-
Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup. Follow their specific procedures for requesting collection.
-
Documentation: Complete all required hazardous waste manifests or log forms provided by your EHS department. Accurate documentation is a legal requirement.
Emergency Procedures: Spill Management
Accidents happen. A clear, pre-defined spill response plan is essential.
-
Evacuate & Alert: Immediately alert others in the area. If the spill is large (e.g., >100 mL or generates significant dust), evacuate the lab and call your EHS emergency number.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2, including double gloves (nitrile as an outer layer), safety goggles, and a lab coat.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow. Avoid raising dust.[10]
-
For Liquids: Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container. All materials used for cleanup (gloves, pads, etc.) are now considered hazardous waste and must be disposed of accordingly.[15]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, even for small spills.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for spill response.
References
- Emission Measurements During Incineration of Waste Containing Bromine. (2014). Nordic Council of Ministers.
- Glove Compatibility - CP Lab Safety. CP Lab Safety.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
- Proper disposal of chemicals. Sciencemadness Wiki.
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press.
- DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS. DiVA portal.
- 2-Bromo-5-methylpyridine Safety D
- 5-AMINO-3-BROMO-2-METHYLPYRIDINE Safety D
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA.
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania.
- Gloves - Tables of Properties and Resistances. University of California, Berkeley.
- 3-Amino-5-bromo-2-methylpyridine Safety D
- 6-Amino-3-bromo-2-picoline Safety D
- 5-AMINO-3-BROMO-2-METHYLPYRIDINE Safety D
- Bromine in waste incineration: Partitioning and influence on metal volatilisation.
- 5-Bromo-2-methylpyridin-3-amine. PubChem.
- 2-Amino-5-bromo-3-methylpyridine. PubChem.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Halogenated Solvents.
- 5-Bromo-3-methyl-2-pyridinamine. Opulent Pharma.
- 5-Bromo-2-methoxy-3-methylpyridine. PubChem.
- 2-Amino-5-bromo-3-methylpyridine. ChemicalBook.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.at [fishersci.at]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. norden.org [norden.org]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 14. calpaclab.com [calpaclab.com]
- 15. vumc.org [vumc.org]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
